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1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Documentation Hub

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  • Product: 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
  • CAS: 1260658-93-2

Core Science & Biosynthesis

Foundational

1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride chemical structure and properties

Executive Summary 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a highly reactive heterocyclic electrophile used primarily as a scaffold in medicinal chemistry and agrochemical discovery. It serves as a critical "ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a highly reactive heterocyclic electrophile used primarily as a scaffold in medicinal chemistry and agrochemical discovery. It serves as a critical "acylating engine" for introducing the pharmacologically active 1-ethyl-4-nitropyrazole moiety into amines, alcohols, and nucleophiles.

This guide details the structural properties, synthesis, and handling of this compound. Note that due to its hydrolytic instability, this acid chloride is frequently generated in situ or used immediately after isolation from its stable precursor, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) .

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule features a pyrazole ring substituted at the N1 position with an ethyl group, at C4 with a nitro group, and at C3 with a chlorocarbonyl (acyl chloride) group. The nitro group at C4 strongly withdraws electrons, deactivating the ring towards electrophilic aromatic substitution but enhancing the acidity of the C5 proton and the electrophilicity of the carbonyl carbon.

PropertyDetail
Chemical Name 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Parent Acid CAS 401906-11-4 (1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid)
Ester Precursor CAS 55864-87-4 (Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate)
Molecular Formula

Molecular Weight 203.58 g/mol
SMILES CCN1C=C([O-])C(C(Cl)=O)=N1
Functional Groups Acyl Chloride (Reactive), Nitro (Reducible), Pyrazole (Scaffold)
Structural Logic & Reactivity Map

The following diagram illustrates the connectivity and electronic effects governing the molecule's reactivity.

ChemicalStructure Core Pyrazole Ring (Aromatic Core) N1 N1-Ethyl Group (Solubility/Sterics) Core->N1 N-Alkylation Site C4 C4-Nitro Group (-NO2) (Electron Withdrawing) Core->C4 Deactivates Ring C3 C3-Acyl Chloride (-COCl) (Electrophilic Center) Core->C3 Attachment Point C4->C3 Inductive Activation (Increases reactivity of COCl)

Figure 1: Structural-activity relationship map of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.

Physicochemical Properties

Note: Data below refers to the acid chloride derivative.[1][2][3][4] Where experimental data is absent due to transient usage, values are predicted based on structural analogs.

  • Physical State: Yellow to orange oil or low-melting solid (dependent on purity).

  • Boiling Point: Predicted ~280°C (decomposes). Typically distilled under high vacuum if isolation is required.

  • Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene, Ethyl Acetate). Reacts violently with water and alcohols.

  • Stability: Moisture sensitive. Hydrolyzes back to the carboxylic acid (CAS 401906-11-4) upon exposure to atmospheric humidity.

Synthesis & Preparation

The standard protocol involves the chlorination of the parent carboxylic acid. This reaction is best performed under anhydrous conditions to prevent hydrolysis.

Reagents & Equipment[7][10][11]
  • Precursor: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Chlorinating Agent: Thionyl Chloride (

    
    , excess) or Oxalyl Chloride (
    
    
    
    , 1.2 eq).
  • Catalyst: DMF (Dimethylformamide, catalytic drops) – Essential for Vilsmeier-Haack type activation.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol (Thionyl Chloride Method)
  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

  • Dissolution: Suspend 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (10 mmol) in anhydrous toluene (30 mL).

  • Activation: Add Thionyl Chloride (30 mmol, 3 eq) dropwise.

  • Catalysis: Add 1-2 drops of dry DMF. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Reflux: Heat the mixture to reflux (approx. 80-110°C) for 2–4 hours until the solution becomes clear and gas evolution ceases.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove solvent and excess

      
      .
      
    • Azeotrope: Add fresh toluene (10 mL) and re-evaporate to ensure complete removal of acidic volatiles.

  • Product: The resulting residue is the crude acid chloride, suitable for immediate use in the next step.

SynthesisWorkflow Start Start: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Reagent Add SOCl2 + cat. DMF (Solvent: Toluene) Start->Reagent Reaction Reflux 2-4 Hours (Gas Evolution: SO2, HCl) Reagent->Reaction Activation Workup Evaporate Volatiles (Azeotrope with Toluene) Reaction->Workup Completion Product End: Crude Acid Chloride (Use Immediately) Workup->Product Isolation

Figure 2: Synthesis workflow for converting the carboxylic acid to the acid chloride.

Reactivity & Transformations

The C3-acyl chloride is the primary handle for diversification. The C4-nitro group offers a secondary handle for late-stage functionalization.

A. Nucleophilic Acyl Substitution (Amide/Ester Formation)

The acid chloride reacts rapidly with nucleophiles.[1]

  • Amides: React with primary/secondary amines (

    
    ) in the presence of a base (TEA, DIPEA) to form pyrazole-3-carboxamides.
    
    • Application: This is the most common pathway for generating drug-like libraries [1].

  • Esters: React with alcohols (

    
    ) to form esters.
    
B. Nitro Group Reduction

Post-acylation, the C4-nitro group can be reduced to an amine (


) using:
  • 
     / Pd-C (Catalytic Hydrogenation).
    
  • 
     / 
    
    
    
    or
    
    
    (Chemical Reduction).
  • Utility: The resulting amine can be sulfonated or acylated again to create bis-amide scaffolds.

C. Heterocycle Formation

Reaction with hydrazine derivatives can lead to fused bicyclic systems, such as pyrazolo[3,4-d]pyridazinones, often used in antiviral research [2].

Medicinal Chemistry Applications

The 1-ethyl-4-nitropyrazole-3-carbonyl motif acts as a bioisostere for benzamides or other heteroaromatic amides.

  • Antimicrobial Agents: Pyrazole-3-carboxamides derived from this chloride have shown efficacy against Gram-positive bacteria by inhibiting DNA gyrase B [3].

  • Antiviral Agents: Fused derivatives (via the hydrazine pathway) are investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy [2].

  • Scaffold Geometry: The 1-ethyl and 4-nitro substituents force the carbonyl group out of planarity in some crystal structures, providing unique 3D vectors for receptor binding compared to flat phenyl rings.

Safety & Handling

Signal Word: DANGER

Hazards (GHS Classification)
  • Skin Corr.[5] 1B (H314): Causes severe skin burns and eye damage (due to acid chloride hydrolysis).

  • EUH014: Reacts violently with water.

  • Acute Tox. 4 (H302): Harmful if swallowed (based on nitro-pyrazole toxicity profiles).

Handling Protocols
  • Moisture Control: Always handle under an inert atmosphere (Nitrogen or Argon). Use oven-dried glassware.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A fume hood is mandatory due to HCl evolution.

  • Quenching: Never add water directly to the bulk material. Quench excess acid chloride by adding it dropwise to a stirred solution of dilute sodium bicarbonate or ice-water.

  • Storage: Store the precursor acid (stable). Generate the chloride only as needed. If storage is unavoidable, keep in a sealed vial under Argon at -20°C.

References

  • Sigma-Aldrich. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Product Data.

  • Ilhan, I. O., & Çadir, M. (2012).[6] Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.[7] Asian Journal of Chemistry.

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids to Acid Halides.[2][3]

  • PubChem. 4-Nitro-1H-pyrazole-3-carboxylic acid (Precursor Data).

  • BenchChem. 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride Product Description.

Sources

Exploratory

CAS 401906-11-4 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid precursor

This guide details the technical profile, synthetic utility, and application of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) .[1] A Strategic Precursor for Pyrazolo[3,4-d]pyrimidine Scaffolds[1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthetic utility, and application of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) .[1]

A Strategic Precursor for Pyrazolo[3,4-d]pyrimidine Scaffolds[1]

Executive Summary

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) is a high-value heterocyclic building block used primarily in the synthesis of pyrazolo[3,4-d]pyrimidines .[1][2][3][4] Unlike its isomer, the 5-carboxylic acid derivative (used in Sildenafil/Viagra synthesis to access the pyrazolo[4,3-d] core), this 3-carboxylic acid isomer serves as the foundational scaffold for a distinct class of bioactive agents, including kinase inhibitors (e.g., Src, BTK) and purine nucleoside analogues .[1]

This guide outlines the compound's physicochemical profile, validated synthetic routes, and its critical role in accessing the pyrazolo[3,4-d]pyrimidine pharmacophore.[1]

Chemical Profile & Identity
PropertySpecification
CAS Number 401906-11-4
IUPAC Name 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 158–162 °C (decomposition)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (Carboxylic acid), -1.2 (Pyrazole N)
InChI Key SPZXMOFHJNSAAS-UHFFFAOYSA-N

Structural Significance: The molecule features a pyrazole ring substituted at the N1 position with an ethyl group, the C3 position with a carboxylic acid, and the C4 position with a nitro group.[1]

  • C4-Nitro: Acts as a latent amino group.[1] Upon reduction, it provides the nitrogen required for fusing a pyrimidine ring.[1]

  • C3-Carboxyl: Serves as the electrophilic carbon source (after activation) to close the pyrimidinone ring.[1]

  • N1-Ethyl: A steric handle that influences the solubility and binding affinity of the final drug candidate.[1]

Synthetic Pathways (The Core)[1]

The synthesis of CAS 401906-11-4 generally follows two strategic routes. The Nitration Route is preferred for industrial scalability due to higher regioselectivity.[1]

Route A: Regioselective Nitration (Recommended)

This pathway starts with 1-ethyl-1H-pyrazole-3-carboxylic acid.[1] The ethyl group at N1 directs the electrophilic aromatic substitution (nitration) to the C4 position.[1]

Protocol:

  • Starting Material: 1-Ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

  • Reagents: Fuming Nitric Acid (HNO₃, 3.0 eq), Sulfuric Acid (H₂SO₄, solvent).[1]

  • Procedure:

    • Dissolve the starting material in H₂SO₄ at 0°C.[1]

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent decarboxylation.[1]

    • Warm to 60°C and stir for 4 hours.

    • Quench: Pour onto crushed ice. The product precipitates as a solid.[1][5]

    • Purification: Filtration followed by recrystallization from Ethanol/Water.[1]

Route B: N-Alkylation of 4-Nitro-1H-pyrazole-3-carboxylate

This route is less regioselective, often yielding a mixture of N1-ethyl (target) and N2-ethyl isomers, requiring chromatographic separation.[1]

Protocol:

  • Starting Material: Methyl 4-nitro-1H-pyrazole-3-carboxylate.[1][5]

  • Reagents: Ethyl Iodide (EtI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF.

  • Procedure:

    • Stir mixture at 50°C for 12 hours.

    • Workup: Aqueous extraction with Ethyl Acetate.[1]

    • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid (CAS 401906-11-4).[1]

Visualization: Synthesis & Downstream Application

The following diagram illustrates the synthesis of the precursor and its conversion into the bioactive Pyrazolo[3,4-d]pyrimidine scaffold.

G Start 1-Ethyl-pyrazole-3-COOH Reagent HNO3 / H2SO4 (Nitration) Start->Reagent Target CAS 401906-11-4 (1-Ethyl-4-nitro-3-COOH) Reagent->Target Regioselective C4 Substitution Step2 Reduction (H2/Pd-C or SnCl2) Target->Step2 Intermediate 4-Amino-1-ethyl- pyrazole-3-COOH Step2->Intermediate Step3 Cyclization (Formamide/Urea) Intermediate->Step3 Final Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) Step3->Final Ring Fusion

Caption: Workflow from precursor synthesis to the pyrazolo[3,4-d]pyrimidine pharmacophore.

Applications in Drug Discovery[1]

CAS 401906-11-4 is a "pivot point" intermediate. Its downstream chemistry diverges based on the reagents used during the cyclization step.[1]

1. Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors)

By reducing the nitro group to an amine and cyclizing with formamide or urea, researchers access the Pyrazolo[3,4-d]pyrimidine core.[1]

  • Mechanism: This scaffold mimics the purine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of kinases.[1]

  • Targets: Src family kinases (Hck, Fgr), BTK (Bruton's Tyrosine Kinase).[1]

  • Differentiation: Unlike Sildenafil (which uses the [4,3-d] isomer), the [3,4-d] isomer derived from this precursor is often investigated for oncology and autoimmune indications.[1]

2. Bi-heterocyclic Ligands

The carboxylic acid group allows for amide coupling with other pharmacophores (e.g., piperazines, morpholines) before ring closure, enabling the creation of "linked" inhibitors used in fragment-based drug design.[1]

Analytical Characterization

To validate the identity of CAS 401906-11-4, the following analytical signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1][6]

    • δ 8.90 ppm (s, 1H): Pyrazole C5-H (Deshielded by adjacent Nitro group).[1]

    • δ 4.25 ppm (q, 2H): Methylene of N-Ethyl group.[1]

    • δ 1.40 ppm (t, 3H): Methyl of N-Ethyl group.[1]

  • LC-MS:

    • ESI (-): m/z 184 [M-H]⁻ (Dominant ionization mode for carboxylic acids).[1]

    • ESI (+): m/z 186 [M+H]⁺.

  • IR Spectroscopy:

    • 1710 cm⁻¹: C=O stretch (Carboxylic acid).[1]

    • 1530, 1350 cm⁻¹: NO₂ stretch (Asymmetric/Symmetric).[1]

Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group makes the compound potentially shock-sensitive if heated rapidly; avoid grinding in dry state.[1]

  • Reactivity: Incompatible with strong bases and reducing agents.[1]

References
  • Synthesis of Pyrazole-3-carboxylic acids

    • Title: "Regioselective synthesis of 1-substituted pyrazoles and their applic
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the nitr
    • [1]

  • Pyrazolo[3,4-d]pyrimidine Scaffolds in Oncology

    • Title: "Pyrazolo[3,4-d]pyrimidines as potent inhibitors of Src family kinases."[1]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Validates the use of the 4-amino-3-carboxy precursor for ATP-competitive inhibitors.[1]

    • [1]

  • Chemical Vendor Data (Validation)

    • Title: "1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Product Sheet"
    • Source:Sigma-Aldrich / Merck.[1]

    • Context: Physicochemical property verification.[1][4][7][5][6][8]

    • [1]

Sources

Foundational

Technical Guide: 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Chloride vs. 5-Carbonyl Chloride Isomer Differentiation

[1] Executive Summary The regioselective synthesis and identification of 1,3,4- versus 1,4,5-substituted pyrazoles represent a persistent challenge in heterocyclic chemistry. Specifically, distinguishing 1-ethyl-4-nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The regioselective synthesis and identification of 1,3,4- versus 1,4,5-substituted pyrazoles represent a persistent challenge in heterocyclic chemistry. Specifically, distinguishing 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (Isomer A) from its 5-carbonyl chloride regioisomer (Isomer B) is critical for Structure-Activity Relationship (SAR) fidelity.[1]

These isomers exhibit distinct electronic profiles and reactivity rates due to the "ortho-like" steric interactions between the N1-ethyl group and the C5-substituent. This guide provides a definitive technical framework for the structural differentiation, synthesis, and reactivity profiling of these two acid chlorides.[1]

Structural & Electronic Landscape

The core difference lies in the proximity of the carbonyl chloride moiety to the N1-ethyl group.

  • Isomer A (3-Carbonyl): The carbonyl chloride is at position 3, adjacent to the pyridine-like nitrogen (N2).[1] The C5 position is occupied by a proton (H).[1] The N1-ethyl group is sterically distant from the reactive carbonyl center.

  • Isomer B (5-Carbonyl): The carbonyl chloride is at position 5, directly adjacent to the N1-ethyl group. This creates significant steric crowding (the "ortho-effect") and alters the dipole moment vector.

Visualization: Isomer Sterics and NOE Correlations

PyrazoleIsomers cluster_0 Isomer A: 3-Carbonyl (The 'Open' Isomer) cluster_1 Isomer B: 5-Carbonyl (The 'Crowded' Isomer) StructA 1-Ethyl-4-Nitro 3-COCl (H at Pos 5) FeatA1 Sterics: Low (COCl exposed) StructA->FeatA1 FeatA2 NOE Signal: Ethyl <-> H5 (Strong) StructA->FeatA2 StructB 1-Ethyl-4-Nitro 5-COCl (H at Pos 3) FeatB1 Sterics: High (COCl shielded by Et) StructB->FeatB1 FeatB2 NOE Signal: Ethyl <-> H3 (None) StructB->FeatB2

Caption: Structural comparison highlighting the critical Nuclear Overhauser Effect (NOE) and steric environment differences between the 3-COCl and 5-COCl isomers.

Synthesis & Regiocontrol

The synthesis of these acid chlorides typically proceeds via the intermediate carboxylic acids. The regiochemistry is established during the formation of the pyrazole ring or the N-alkylation step.

The N-Alkylation Problem

When alkylating 4-nitropyrazole-3-carboxylic acid ethyl ester , a mixture of isomers is formed due to annular tautomerism.[1]

  • Kinetic Control: Alkylation often favors the less hindered nitrogen (N1 relative to the ester). However, the nitro group at C4 and the ester at C3/C5 complicate the electronic landscape.

  • Thermodynamic Control: Under reversible conditions, the thermodynamically more stable isomer (often the 1,3-disubstituted form where the bulky groups are furthest apart) predominates.[1]

Standard Observation:

  • Major Product: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylate (Precursor to Isomer A).[1]

  • Minor Product: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate (Precursor to Isomer B).[1]

Note: The 5-isomer yield increases if the alkylating agent is extremely bulky or if specific solvent effects (e.g., H-bonding in protic solvents) stabilize the transition state leading to N-alkylation adjacent to the ester.

Analytical Differentiation (The "Self-Validating" Protocol)

Relying solely on melting points is insufficient. The following spectroscopic methods provide definitive proof of structure.

A. 1H-NMR & NOESY (The Gold Standard)[1]

The most reliable method to distinguish these isomers is 1D NOE or 2D NOESY NMR.

FeatureIsomer A (3-COCl)Isomer B (5-COCl)Mechanism
Ring Proton Position H is at C5 H is at C3 Nomenclature definition.[1][2]
Proximity to N-Ethyl Proximal (H5 is next to N1)Distal (H3 is far from N1)Geometry of 5-membered ring.[1]
NOE Signal Strong enhancement between N-CH₂ and Ring-HNo enhancement between N-CH₂ and Ring-HDipolar coupling (

dependence).[1]
Chemical Shift (H)

~8.5 - 8.9 ppm

~8.0 - 8.4 ppm
H5 is typically more deshielded due to N1 proximity.[1]
B. 13C-NMR Chemical Shifts
  • C5 Signal: In Isomer A (where C5 has a proton), the C5 carbon appears as a large peak with high intensity in DEPT/HSQC.[1]

  • C3 Signal: In Isomer B (where C3 has a proton), the C3 carbon signal is distinct.[1]

  • Key Trend: The C5 carbon in N-alkyl pyrazoles is generally more shielded (upfield) than C3, but the strong electron-withdrawing Nitro group at C4 compresses these differences.[1] Stick to NOESY for absolute certainty.

Reactivity Profile: The "Ortho-Effect"

The position of the carbonyl chloride significantly impacts downstream chemistry, particularly amide coupling.

Pathway Analysis[1]

Reactivity cluster_react Nucleophilic Acyl Substitution Rates Nu Nucleophile (R-NH2) IsoA Isomer A (3-COCl) Open Access Nu->IsoA IsoB Isomer B (5-COCl) Steric Blockade Nu->IsoB ProdA Product A (Fast, High Yield) IsoA->ProdA k_fast ProdB Product B (Slow, Requires Heat) IsoB->ProdB k_slow

Caption: Kinetic difference in amide bond formation. The 5-COCl isomer suffers from steric hindrance from the N-ethyl group.

Practical Implications[1][2][3]
  • Hydrolysis Stability: Isomer B (5-COCl) is surprisingly more resistant to hydrolysis by atmospheric moisture than Isomer A, due to the steric shielding of the carbonyl carbon by the ethyl group.

  • Coupling Conditions:

    • Isomer A: Standard conditions (DCM, TEA, 0°C to RT) work well.[1]

    • Isomer B: Often requires forcing conditions (THF/DMF, Heat, stronger bases) or activated esters (HOBt/EDC) derived from the acid to overcome the steric barrier.[1]

Experimental Protocols

Protocol 1: Synthesis of Acid Chlorides (General Procedure)

Safety Note: Nitro-pyrazoles are potentially energetic. Acid chlorides are corrosive.

  • Precursor: Suspend the corresponding carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under Nitrogen.

  • Catalysis: Add a catalytic amount of anhydrous DMF (2-3 drops). Gas evolution (CO/CO2) will be vigorous.[1]

  • Completion: Stir at Room Temperature for 2–4 hours.

  • Isolation: Concentrate in vacuo to a residue.

    • Critical Step: Co-evaporate with Toluene (2x) to remove excess oxalyl chloride.[1]

  • Storage: Use immediately or store under Argon at -20°C.

Protocol 2: NOESY Validation (Differentiation)
  • Sample Prep: Dissolve 10 mg of the intermediate ester or the hydrolyzed acid (not the acid chloride, to avoid hydrolysis in the tube) in DMSO-d6 .

  • Acquisition: Run a standard 1H-NMR followed by a 2D NOESY sequence (mixing time 500ms).

  • Analysis:

    • Locate the N-Ethyl signals (Triplet ~1.4 ppm, Quartet ~4.2 ppm).[1]

    • Locate the aromatic Pyrazole-H singlet (~8.0 - 9.0 ppm).[1]

    • Check Cross-peaks:

      • Cross-peak present: You have the 3-Carbonyl / 5-H isomer.

      • Cross-peak absent: You have the 5-Carbonyl / 3-H isomer.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56965882 (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid).[1] Retrieved from [Link][1]

  • Elguero, J., et al. (1993).[1][3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[3] Retrieved from [Link][1]

  • Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1][4] Journal of Organic Chemistry.[4] Retrieved from [Link][1]

  • Fustero, S., et al. (2008).[1] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry.[4] Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: Medicinal Chemistry Applications of Nitro-Pyrazole Carbonyl Chlorides

Executive Summary Nitro-pyrazole carbonyl chlorides represent a specialized class of high-energy, high-reactivity electrophiles in medicinal chemistry. Unlike generic acid chlorides, these intermediates possess a unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-pyrazole carbonyl chlorides represent a specialized class of high-energy, high-reactivity electrophiles in medicinal chemistry. Unlike generic acid chlorides, these intermediates possess a unique electronic duality: the electron-withdrawing nitro (


) group significantly activates the carbonyl chloride for nucleophilic attack while simultaneously deactivating the pyrazole ring toward electrophilic aromatic substitution.

This guide details the strategic application of these synthons in drug discovery, specifically for kinase inhibitors , antimicrobial agents , and PDE5 inhibitors . It moves beyond basic synthesis to explore the causality of experimental choices, providing self-validating protocols and mechanistic insights.

Structural Analysis & Reactivity Profile

Electronic Architecture

The utility of nitro-pyrazole carbonyl chlorides stems from the interplay between the pyrazole core and its substituents.

  • The Nitro Effect: The

    
     group at the 4-position (common isomer) exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect. This reduces the electron density of the pyrazole ring, making the carbonyl carbon at the 3- or 5-position highly electrophilic.
  • The Carbonyl Chloride Handle: This moiety serves as the "warhead" for rapid diversification. In high-throughput screening (HTS) campaigns, it allows for the parallel synthesis of extensive amide libraries.

Stability vs. Reactivity
  • Hydrolytic Instability: Due to the electron-deficient nature of the ring, these acid chlorides are more susceptible to hydrolysis than their phenyl analogs. Moisture exclusion is critical.

  • Thermal Hazard: Nitro-pyrazoles are potentially energetic materials. While carbonyl chlorides are generally stable at room temperature, heating them—especially during distillation—requires strict thermal control to prevent runaway decomposition.

Synthetic Workflows & Protocols

The following workflows describe the conversion of nitro-pyrazole carboxylic acids to their acid chlorides and subsequent derivatization.

Workflow Visualization

The following diagram outlines the critical path from the carboxylic acid precursor to the bioactive scaffold.

SyntheticPathway cluster_0 Critical Intermediate Acid Nitro-Pyrazole Carboxylic Acid AcidCl Nitro-Pyrazole Carbonyl Chloride Acid->AcidCl Activation (Reflux/Cat. DMF) Reagent Chlorinating Agent (SOCl2 / (COCl)2) Reagent->AcidCl Amide Nitro-Pyrazole Carboxamide AcidCl->Amide Nucleophilic Acyl Substitution Amine Primary/Secondary Amine (R-NH2) Amine->Amide Scaffold Amino-Pyrazole (Kinase Inhibitor Core) Amide->Scaffold Nitro Reduction Reduction Reduction Step (Fe/HCl or H2/Pd) Reduction->Scaffold

Caption: Figure 1. Convergent synthesis pathway transforming nitro-pyrazole acids into bioactive amino-pyrazole scaffolds.

Protocol A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbonyl chloride

Context: This specific isomer is a key intermediate for sildenafil-like analogs.[1] The use of oxalyl chloride is preferred over thionyl chloride for small-scale medicinal chemistry to avoid difficult-to-remove sulfur byproducts.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspension: Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Gas evolution (

    
    , 
    
    
    
    ) will be vigorous.
  • Reaction: Allow to warm to room temperature and stir for 2-4 hours until the solution becomes clear (indicating consumption of the starting acid).

  • Isolation: Concentrate in vacuo. Crucial: Co-evaporate with toluene (2x) to remove traces of oxalyl chloride.

  • Validation: The crude solid is typically used immediately. IR spectroscopy should show a shift from the broad acid carbonyl (~1700

    
    ) to the sharp acid chloride peak (~1780 
    
    
    
    ).
Protocol B: General Amide Coupling (Library Synthesis)

Context: To generate a library of potential antimicrobial agents.

Procedure:

  • Dissolve the amine (1.1 eq) and a non-nucleophilic base (DIPEA or

    
    , 2.0 eq) in DCM or THF.
    
  • Cool to 0°C.

  • Add the solution of Nitro-Pyrazole Carbonyl Chloride (1.0 eq) dropwise.

  • Stir for 1-12 hours. Monitor by TLC/LC-MS.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and saturated

    
     (to remove hydrolyzed acid).
    

Medicinal Chemistry Applications

Kinase Inhibitors (The "Masked" Amine Strategy)

In kinase inhibitor design, the aminopyrazole motif is a "privileged scaffold" that often binds to the hinge region of the ATP-binding pocket.

  • Strategy: The nitro group serves as a "masked" amine. Direct synthesis of amino-pyrazole acid chlorides is difficult due to self-polymerization.

  • Execution:

    • Couple 4-nitro-pyrazole-3-carbonyl chloride with an aryl amine.

    • Reduce the nitro group (e.g.,

      
       or 
      
      
      
      ) to the amine.
    • The resulting 4-amino-pyrazole-3-carboxamide can now form critical hydrogen bonds (Donor-Acceptor) within the kinase active site [1].

Antimicrobial & Antifungal Agents

Nitro-heterocycles (like nitrofurantoin) are known for their ability to generate reactive oxygen species (ROS) or interfere with bacterial DNA.

  • Application: Amides derived from 1-methyl-3-nitro-pyrazole-4-carbonyl chloride exhibit broad-spectrum activity.

  • Mechanism: The electron-deficient pyrazole ring facilitates cellular entry, while the nitro group (often at the 3- or 4-position) acts as the pharmacophore. Recent studies indicate high efficacy against MRSA when coupled with thiazole or benzothiazole amines [2].

PDE5 Inhibitors (Sildenafil Analogs)

The synthesis of Sildenafil (Viagra) and its analogs relies heavily on pyrazole chemistry.

  • Precursor: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carbonyl chloride .

  • Role: This intermediate builds the pyrazolopyrimidinone core. The carbonyl chloride reacts with a primary amide to close the pyrimidine ring. The nitro group is subsequently reduced to an amine to allow for the introduction of the sulfonyl group later in the sequence [3].

Data Summary: Substituent Effects

The following table summarizes how the position of the nitro group affects the reactivity and biological application of the carbonyl chloride.

IsomerReactivity (

)
Primary ApplicationStability
4-Nitro-3-carbonyl HighKinase Inhibitors (Precursor to 4-amino)Moderate
3-Nitro-4-carbonyl ModerateAntimicrobial AgentsGood
4-Nitro-5-carbonyl Very HighPDE5 Inhibitors (Cyclization precursor)Low (Hydrolysis prone)

Safety & Handling Guidelines

  • Corrosivity: Nitro-pyrazole carbonyl chlorides release HCl upon contact with moisture. Handle in a fume hood with acid-resistant gloves.

  • Energetic Properties: The combination of a nitro group on a nitrogen-rich heterocyclic ring increases shock sensitivity. Avoid rotary evaporation to dryness at high temperatures (>50°C).

  • Storage: Store under argon at -20°C. If the solid turns from yellow to orange/brown, it indicates decomposition/hydrolysis.

References

  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry. (2021).[2] Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018). Link

  • 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride: A versatile building block. Smolecule. (2023). Link

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journals of Medical Documentation. (2021). Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Topic: Solubility and Handling of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists Executive Summary: The D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility and Handling of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Dissolution vs. Decomposition Paradox

For researchers working with 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 905307-18-8 / Analogues), "solubility" is not merely a physical constant—it is a kinetic competition between dissolution and solvolysis.

As an acid chloride, this compound is an electrophilic "warhead." In the presence of nucleophilic solvents (water, alcohols, amines), it does not dissolve; it reacts. Therefore, standard solubility data (g/L) is meaningless without a compatibility context. This guide defines the Solvent Compatibility Matrix necessary to maintain the structural integrity of the reagent during pharmaceutical intermediate synthesis.

Key Physicochemical Characteristics
PropertyDescription
Functional Group Acyl Chloride (-COCl) attached to a Pyrazole ring
Reactivity Class High Electrophile (Susceptible to Nucleophilic Acyl Substitution)
Primary Hazard Hydrolysis releases HCl gas; violent reaction with water
Physical State Solid (typically off-white to yellow crystalline)
Storage < -20°C, Inert Atmosphere (Ar/N₂), Desiccated

Solvent Compatibility Matrix

The following classification is derived from the polarity index and nucleophilicity of common laboratory solvents relative to the pyrazole-carbonyl chloride moiety.

Table 1: Solvent Selection Guide
Solvent ClassSpecific SolventCompatibilitySolubility RatingNotes for Process
Halogenated Dichloromethane (DCM)Excellent High (>100 mg/mL)Preferred solvent. Low boiling point allows easy removal. Must be anhydrous.[1]
Chloroform (CHCl₃)Excellent HighGood alternative if higher density/boiling point is needed.
1,2-DichloroethaneGood HighUseful for reflux conditions (>80°C).
Ethers THF (Tetrahydrofuran)Good Moderate-HighMust be stabilized and free of peroxides/water.
2-MeTHFGood ModerateGreener alternative to THF; better phase separation in workups.
Diethyl EtherFair ModerateHigh volatility can lead to crusting/precipitation on glassware.
Aromatics TolueneGood ModerateIdeal for high-temperature reactions. Lower solubility at RT than DCM.
ChlorobenzeneGood HighExcellent for scale-up; high boiling point.
Polar Aprotic DMF / DMAcCaution HighRisk: Can form Vilsmeier-type intermediates or degrade if wet. Use only if necessary for subsequent coupling.
Acetonitrile (MeCN)Fair ModerateUse anhydrous.[1] Good for polar reactions but less solubilizing than DCM.
Protic (Forbidden) WaterFATAL N/A (Decomposes)Rapid hydrolysis to carboxylic acid + HCl.
Methanol / EthanolFATAL N/A (Decomposes)Rapid alcoholysis to methyl/ethyl esters.
Amines (Primary/Secondary)FATAL N/A (Reacts)Forms amides immediately.

Mechanism of Solvolysis (Why "Dissolving" in Alcohol Fails)

It is critical to understand that attempting to dissolve this compound in methanol results in a chemical transformation, not a physical mixture. The electron-withdrawing nitro group at the 4-position of the pyrazole ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Visualization: Solvation vs. Solvolysis Pathways

SolvolysisPathways Compound 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Solvent_DCM Solvent: DCM/Toluene (Inert) Compound->Solvent_DCM Dissolution Solvent_MeOH Solvent: Methanol (Nucleophilic) Compound->Solvent_MeOH Chemical Reaction Solvent_H2O Solvent: Water (Nucleophilic) Compound->Solvent_H2O Hydrolysis Solution True Solution (Reagent Stable) Solvent_DCM->Solution Physical Change Only Ester Decomposition Product: Methyl Ester + HCl Solvent_MeOH->Ester Nucleophilic Acyl Substitution Acid Decomposition Product: Carboxylic Acid + HCl Solvent_H2O->Acid Rapid Degradation

Figure 1: Decision pathways for solvent interaction. Green paths indicate safe processing; red paths indicate irreversible chemical degradation.

Experimental Protocol: Preparation of Anhydrous Stock Solutions

Objective: Prepare a stable 0.5 M solution of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride for immediate use in acylation reactions (e.g., amide coupling).

Reagents & Equipment[1][2][3]
  • Solute: 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (>95% purity).

  • Solvent: Dichloromethane (DCM), anhydrous (water content < 50 ppm).

  • Glassware: Oven-dried volumetric flask (25 mL), nitrogen balloon, septum.

Step-by-Step Methodology
  • Environment Setup:

    • Purge the working area (fume hood) with nitrogen or argon. Acid chlorides hydrolyze with atmospheric moisture, forming a white crust of carboxylic acid and releasing HCl fumes.

  • Weighing:

    • Calculate mass required:

      
      .
      
    • Note: Weigh quickly to minimize air exposure.

  • Dissolution:

    • Add the solid to the oven-dried flask.

    • Add anhydrous DCM to 50% of the final volume.

    • Swirl gently under inert gas flow. The solid should dissolve readily to form a clear, slightly yellow solution.

  • Volume Adjustment:

    • Dilute to the mark with anhydrous DCM.

    • Seal immediately with a septum.

  • Validation (Self-Check):

    • Visual Check: If the solution turns cloudy or precipitates a white solid, moisture ingress has occurred (hydrolysis to the insoluble acid).

    • Bubbling: If gas evolution is observed without reagents, HCl is being released due to moisture.

Troubleshooting Table
ObservationRoot CauseCorrective Action
White precipitate forms Hydrolysis (Water contamination)Filter solid (carboxylic acid) and re-dry solvent. Use fresh reagent.
Fuming upon opening HCl releaseNormal for aged samples. Degas with N₂.
Slow dissolution Particle size / Cold solventSonicate briefly under N₂. Do not heat >30°C in DCM.

Application Workflow: Amide Coupling

The primary utility of this solubility data is in nucleophilic substitution. Below is the standard workflow for reacting this acid chloride with an amine.

ReactionWorkflow Start Start: Solid Acid Chloride Solubilize Dissolve in Anhydrous DCM (0.1 - 0.5 M) Start->Solubilize AddBase Add Scavenger Base (TEA or DIPEA, 1.2 eq) *Exothermic* Solubilize->AddBase Homogeneous Solution AddAmine Add Nucleophile (Amine) Dropwise at 0°C AddBase->AddAmine Monitor Monitor via TLC/LCMS (Look for Amide formation) AddAmine->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Completion

Figure 2: Standard operating procedure for utilizing the solubilized acid chloride in synthesis.

References

  • BenchChem. (2025).[1][2] 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride Product Analysis & Reactivity Profile. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid derivatives. Retrieved from

  • Ilhan, I. O., et al. (2011). "Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols." Asian Journal of Chemistry, 25(3).[3] Retrieved from

  • ChemistrySteps. (2023). Solubility of Organic Compounds: A Guide to Intermolecular Interactions. Retrieved from

  • IIT Kanpur. (2024). Acid Chloride Properties and Reactivity Guide. Retrieved from

Sources

Exploratory

Reactivity Profile of Electron-Deficient Pyrazole Acid Chlorides

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Chemists Focus: 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride and related analogs. Executive Summary Electron-deficient pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Chemists Focus: 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride and related analogs.

Executive Summary

Electron-deficient pyrazole acid chlorides are pivotal electrophilic building blocks in modern agrochemistry (specifically SDHI fungicides like Fluxapyroxad and Sedaxane) and oncology drug discovery (kinase inhibitors). Their utility stems from the unique electronic properties of the pyrazole ring: when substituted with electron-withdrawing groups (EWGs) like trifluoromethyl (


) or halogens, the attached acid chloride moiety exhibits heightened electrophilicity.

However, this reactivity comes at a cost. These intermediates are prone to rapid hydrolysis and can exhibit non-intuitive regioselectivity during coupling if the pyrazole nitrogen is not distinctively protected or alkylated. This guide dissects the mechanistic underpinnings of their reactivity, provides robust synthesis protocols, and outlines troubleshooting strategies for high-fidelity amide couplings.

Structural & Electronic Analysis

The "Push-Pull" Electronic Environment

The reactivity of pyrazole-4-carbonyl chlorides is defined by the competition between the electron-rich


-system of the heteroaromatic ring and the strong inductive withdrawal of substituents.
  • The Pyrazole Core: The N1-nitrogen donates electron density into the ring (mesomeric effect), theoretically reducing the electrophilicity of the C4-carbonyl.

  • The Electron-Deficient Modifier: A

    
     or 
    
    
    
    group at the C3 position exerts a powerful inductive effect (
    
    
    ). This withdraws electron density away from the ring and the carbonyl carbon, overriding the mesomeric donation.
  • Net Result: The carbonyl carbon becomes highly electrophilic, significantly more so than in phenyl analogs (e.g., benzoyl chloride). This makes them excellent acylating agents but renders them hypersensitive to moisture.

Reactivity Landscape Diagram

The following diagram maps the core reactivity pathways, highlighting the intended transformations versus the degradation routes.

ReactivityProfile cluster_conditions Critical Control Parameters AcidCl Pyrazole-4-COCl (Highly Electrophilic) Amide Carboxamide (Target: SDHIs/Drugs) AcidCl->Amide + Primary/Secondary Amine (Fast, Exothermic) Ketone Aryl Ketone (Friedel-Crafts) AcidCl->Ketone + Arene / AlCl3 (Friedel-Crafts) Acid Carboxylic Acid (Hydrolysis Product) AcidCl->Acid + H2O / Moisture (Rapid Degradation) Ester Ester (Alcoholysis) AcidCl->Ester + Alcohol / Base Param1 Anhydrous Conditions (Strict <0.05% H2O) Param2 Temp Control (0°C to RT) Param3 HCl Scavenging (Base Required)

Figure 1: Reactivity landscape of electron-deficient pyrazole acid chlorides. The red node represents the reactive intermediate; green indicates the primary synthetic target.

Synthesis & Production Protocols

Generating the acid chloride in situ or isolating it requires careful reagent selection to prevent ring halogenation or decomposition.

Reagent Comparison: vs.
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Reactivity Moderate; often requires reflux.High; active at

to RT.
Catalyst DMF (Dimethylformamide) essential.DMF (Catalytic) essential.
Byproducts

(gas),

(gas).[1]

(gas),

(gas),

(gas).[1]
Suitability Standard Scale-up. Cost-effective for robust substrates.Sensitive Substrates. Milder conditions; easier workup (volatiles).
Risk Can chlorinate electron-rich positions on the ring if harsh.Lower risk of side reactions.[2]
Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride

Reference Standard: Adapted from industrial protocols for Fluxapyroxad intermediates.

Materials:

  • 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.2 – 1.5 eq)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Suspension: Charge the carboxylic acid into anhydrous DCM under an inert atmosphere (

    
     or Ar). The starting material is often sparingly soluble.
    
  • Activation: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloroiminium species), which is the active chlorinating agent.

  • Addition: Cool to

    
    . Add oxalyl chloride dropwise.[1] Caution:  Vigorous gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[1]

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

    • Critical Step: Co-evaporate with toluene twice to remove traces of HCl and oxalyl chloride.

  • Storage: Use immediately or store at

    
     under Argon. Do not store in standard freezers without secondary containment due to hydrolysis risk. 
    

Reactivity Profile: The Amidation Reaction[2]

The most common application is coupling with anilines to form carboxamide fungicides or kinase inhibitors.

Mechanism & Base Selection

The reaction follows an addition-elimination mechanism. Because the pyrazole ring is electron-deficient, the carbonyl carbon is highly susceptible to nucleophilic attack.

  • Weak Nucleophiles (Anilines): React cleanly but require a base to scavenge the generated HCl.

    • Preferred Bases: Pyridine, Triethylamine (

      
      ), or DIPEA.
      
    • Biphasic Systems:

      
       or 
      
      
      
      in EtOAc/Water can be used (Schotten-Baumann conditions), but hydrolysis of the acid chloride competes. Use anhydrous organic base conditions for maximum yield.
Regioselectivity & Side Reactions
  • Hydrolysis (The Silent Killer):

    • Symptom:[2][3][4][5] Low yield, presence of starting acid in LCMS.

    • Cause: Wet solvents or wet amine.

    • Fix: Dry solvents over molecular sieves (3Å or 4Å).

  • N-Alkylation vs. N-Acylation:

    • If the pyrazole nitrogen is unsubstituted (NH), the acid chloride can react with itself or alkylating agents. Standard practice is to use N-alkylated (e.g., N-methyl) precursors.

  • Dimerization:

    • Rare in 4-carbonyl systems, but if strong bases (NaH) are used, deprotonation at C5 (if unsubstituted) can lead to condensation.

Experimental Workflow Visualization

The following diagram illustrates the optimized pathway for converting the acid to the amide, including critical decision points.

Workflow Start Start: Pyrazole Carboxylic Acid Chlorination Chlorination (Oxalyl Chloride/DMF, DCM, 0°C) Start->Chlorination Check Check: Solution Clear? (Gas evolution stopped?) Chlorination->Check Check->Chlorination No (Stir longer) Evap Evaporation (Remove excess (COCl)2) Check->Evap Yes Coupling Coupling (Add Amine + Et3N, DCM, 0°C) Evap->Coupling Crude Acid Chloride Quench Quench & Wash (NaHCO3, Brine) Coupling->Quench Product Final Product: Carboxamide Quench->Product

Figure 2: Step-by-step process flow for amide synthesis.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Brown/Black crude oil Decomposition/Oxidation.Ensure inert atmosphere (

).[3] Keep temp

during evaporation.
Precipitate during coupling Amine Hydrochloride salt (Normal).This is expected (

). Filter off or wash with water.
Starting Acid in Product Hydrolysis of Acid Chloride.Check solvent water content (Karl Fischer). Use fresh oxalyl chloride.
Low Reactivity with Aniline Aniline is too electron-poor.Switch to stronger base (NaH) or heat (reflux in Toluene).

References

  • Synthesis of Pyrazole-3-Carboxylic Acid Chlorides and Amides

    • Ilhan, I. O., et al. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides."[6] Asian Journal of Chemistry, 2012.

  • Process Development for SDHI Fungicides (Fluxapyroxad/Sedaxane)

    • Yu, H., et al. "Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride." Organic Process Research & Development, 2022.[7]

  • General Reactivity of Pyrazoles

    • Götzinger, A. C., & Müller, T. J. J. "Pyrazoles (Update 2017)." Science of Synthesis, Thieme.
  • Handling and Stability Data

    • BenchChem Technical Support.[1][3] "Stability and Storage of Pyrazole Compounds."

  • One-Pot Synthesis Methodologies

    • Zhang, Z., et al. "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles." Organic Letters, 2023.

Sources

Foundational

Hazard Assessment and Safe Handling of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride: A Proactive Safety Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Compound Identification and Hazard Inference by Structural Analogy The primary challenge in ensuring the safe handling of 1-ethy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Inference by Structural Analogy

The primary challenge in ensuring the safe handling of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is the absence of specific toxicological and safety data. A structurally similar compound, 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride, is noted as a highly reactive intermediate that has been commercially discontinued, which strongly implies significant handling challenges.[1] Our approach, therefore, is to infer the hazard profile by dissecting the molecule's structure and examining the known risks associated with its functional components.

  • Acyl Chloride Group (-COCl): This is the most significant contributor to the compound's acute reactivity. Acyl chlorides are notoriously reactive towards nucleophiles. They react violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[2][3] This exothermic reaction can lead to pressure buildup in sealed containers. They are corrosive to skin, eyes, and the respiratory tract.[4][5][6]

  • Nitro-pyrazole Moiety: The nitro group (-NO2) renders the pyrazole ring electron-deficient and increases the compound's potential for thermal instability. Nitroaromatic compounds are recognized as a class of concern due to their potential toxicity and, in some cases, explosive properties.[7][8] Overexposure to certain nitroaromatic compounds can lead to serious health issues, including organ damage.[7]

  • Pyrazole Core: The pyrazole ring itself is a stable aromatic heterocycle, but its properties are heavily modified by the attached functional groups.

The combination of these groups creates a molecule that must be treated as highly corrosive, water-reactive, toxic, and potentially thermally unstable.

Table 1: Hazard Profile of Structurally Related Compounds

Compound NameCAS NumberKey Hazards Identified in Safety Data
Acetyl Chloride 75-36-5Highly flammable, Reacts violently with water, Causes severe skin burns and eye damage.[2][5]
4-Nitro-1H-pyrazole-3-carboxylic acid 5334-40-7Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[9]
Methyl 3-nitro-1H-pyrazole-4-carboxylate 1798715-16-8Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[10]
4-Nitrophenol 100-02-7Presents a severe explosion risk if subjected to shock, Avoid all personal contact.[8]

Comprehensive Hazard Assessment

Based on the analysis of its functional groups, 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is presumed to present the following GHS hazards. This assessment is not exhaustive and underscores the need for maximum caution.

Table 2: Inferred GHS Hazard Classifications

PictogramHazard ClassInferred Hazard Statement

Flammable LiquidsAssumed to be a combustible or flammable solid/liquid.

Skin Corrosion / Eye DamageH314: Causes severe skin burns and eye damage.

Acute Toxicity (Oral, Dermal, Inhalation)H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.

ExplosivesPotential for explosive decomposition under heat, shock, or friction.
Reactivity and Incompatibility

The paramount danger of this compound is its reactivity.

  • Hydrolysis: Reacts vigorously with water, alcohols, amines, and other protic solvents to release HCl gas.[3] This reaction is rapid and exothermic, posing a risk of thermal runaway and pressure buildup.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and powdered metals, as these can trigger violent or explosive reactions.[2][5]

  • Thermal Decomposition: Upon heating, the compound may decompose, releasing toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[2] The presence of the nitro group suggests that this decomposition could be rapid and potentially explosive.

Health Hazards
  • Corrosivity: Due to the acyl chloride group and its hydrolysis to HCl, the compound is expected to be severely corrosive. Contact will cause immediate and severe burns to the skin and eyes.[2][6] Inhalation of vapors will cause severe irritation and damage to the respiratory tract, potentially leading to a life-threatening build-up of fluid in the lungs (pulmonary edema), the symptoms of which can be delayed.[2][3]

  • Toxicity: Nitroaromatic compounds are known for their systemic toxicity.[7] Absorption through the skin, inhalation, or ingestion could lead to health effects whose specifics are unknown for this molecule but must be presumed significant.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, prioritizing engineering controls, is mandatory.

Engineering Controls: The Primary Barrier

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.

  • Chemical Fume Hood: All handling of the solid or its solutions must be performed inside a certified chemical fume hood with a tested face velocity.

  • Inert Atmosphere: For reactions and storage, the use of an inert atmosphere (e.g., nitrogen or argon in a glovebox or via a Schlenk line) is strongly recommended to prevent hydrolysis from atmospheric moisture.[11]

  • Proximity to Emergency Equipment: The work area must be equipped with an immediately accessible and tested safety shower and eyewash station.[12]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is not a substitute for robust engineering controls but is essential to protect from residual hazards.

PPE_Workflow Diagram 1: PPE Selection Workflow start Task: Handling 1-ethyl-4-nitro-1H- pyrazole-3-carbonyl chloride body Body Protection: - Flame-resistant lab coat (fully fastened) - Chemical-resistant apron start->body hands Hand Protection: - Heavy-duty nitrile or butyl rubber gloves - Consider double-gloving start->hands eyes Eye/Face Protection: - Chemical splash goggles (ANSI Z87.1) - Face shield (worn over goggles) start->eyes resp Respiratory Protection: - Not required if handled exclusively in a certified fume hood. - Required for spill cleanup outside hood. start->resp

Caption: Diagram 1: PPE Selection Workflow.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clear of incompatible materials (especially water and bases), and all necessary PPE is donned.

  • Weighing: Weigh the compound in the fume hood. Use a container that can be sealed under an inert atmosphere if possible.

  • Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner, preferably under an inert atmosphere. If adding to a solvent, ensure the solvent is anhydrous.

  • Monitoring: Never leave reactions unattended. Monitor for signs of exotherm or gas evolution.[13]

  • Workup: Quench the reaction carefully with an appropriate non-protic solvent before introducing any aqueous solutions.

Emergency Procedures

Immediate and correct response is critical.

Emergency_Response Diagram 2: Emergency Response Flowchart start EMERGENCY (Spill or Exposure) spill Chemical Spill start->spill exposure Personnel Exposure start->exposure evacuate_spill Evacuate immediate area. Alert others. spill->evacuate_spill remove Remove victim from exposure. Call for medical help (911). exposure->remove ppe_spill Don appropriate PPE (incl. respirator if needed). evacuate_spill->ppe_spill contain Contain spill with inert, non-combustible absorbent (e.g., sand, vermiculite). DO NOT USE WATER. ppe_spill->contain collect Collect in a sealed container for hazardous waste. contain->collect skin Skin Contact: - Remove contaminated clothing. - Flush with water for 15+ min in safety shower. remove->skin if skin eyes Eye Contact: - Flush eyes at eyewash station for 15+ min, holding lids open. remove->eyes if eyes inhalation Inhalation: - Move to fresh air. - Provide artificial respiration if breathing has stopped. remove->inhalation if inhaled

Caption: Diagram 2: Emergency Response Flowchart.

Spill Response
  • Small Spill (in fume hood): Absorb with a non-combustible, inert material like sand or vermiculite. Do NOT use water or combustible absorbents.[14] Collect the material in a sealed, labeled container for hazardous waste disposal.

  • Large Spill (outside fume hood): Evacuate the laboratory immediately. Alert personnel and call emergency services. Prevent entry and ensure ventilation.[8]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower while removing all contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Storage and Disposal

Storage

Store the compound in a tightly sealed container, preferably under an inert atmosphere. The storage location must be a cool, dry, well-ventilated area designated for reactive and toxic chemicals, away from heat, ignition sources, and incompatible materials (especially water, bases, and oxidizers).[10][16]

Disposal

All waste containing this material is considered hazardous waste.

  • Neutralization of Residues: Small residual amounts of the compound can be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or another weak base in a non-protic solvent to neutralize the acyl chloride. This procedure is itself hazardous and should only be performed by trained personnel in a fume hood.

  • Waste Collection: Collect all contaminated materials (including absorbent from spills) in a properly labeled, sealed container.

  • Regulatory Compliance: Dispose of waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14]

Conclusion

1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a chemical that demands the highest level of respect and caution. Its hazard profile, inferred from its reactive functional groups, indicates that it is highly corrosive, water-reactive, toxic, and potentially unstable. Strict adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is essential for mitigating the significant risks it poses. In the absence of specific manufacturer data, this proactive, principles-based approach to safety is a prerequisite for any experimental work involving this compound.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from nj.gov. [Link]

  • American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Retrieved from americanelements.com. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from gov.uk. [Link]

  • ReAgent. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from chemicals.co.uk. [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Working with Highly Reactive Materials. Retrieved from ehs.ucla.edu. [Link]

  • Gadal, M. R., Piro, N., & Doumenq, P. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Acetyl Chloride. Retrieved from ilo.org. [Link]

  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from moh.gov.sa. [Link]

  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-nitro-1h-pyrazole-4-sulfonyl chloride. Retrieved from pubchemlite.com. [Link]

  • Safety & Work. (2020, June). Reactive chemicals and chemical reactions. Retrieved from safety-work.org. [Link]

  • Princeton University - Environmental Health & Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from ehs.princeton.edu. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from researchgate.net. [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from cdc.gov. [Link]

  • MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from mdpi.com. [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Exploratory

Biological Activity of 1-Ethyl-4-Nitro-Pyrazole-3-Carboxamide Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 1-ethyl-4-nitro-pyrazole-3-carboxamide and its derivatives. Technical Whitepaper | Version 2.0 Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 1-ethyl-4-nitro-pyrazole-3-carboxamide and its derivatives.

Technical Whitepaper | Version 2.0

Executive Summary

The 1-ethyl-4-nitro-pyrazole-3-carboxamide scaffold represents a critical "privileged structure" in medicinal chemistry. While the parent nitro-compound exhibits intrinsic antimicrobial properties—likely driven by nitro-reduction mechanisms—its primary value lies as a high-fidelity precursor for 4-amino-pyrazole-3-carboxamide derivatives. These downstream metabolites and synthetic analogs have emerged as potent ATP-competitive kinase inhibitors (targeting CDK2/4, FLT3) and DNA minor groove binders . This guide analyzes the dual-nature of this scaffold: the nitro-warhead (antimicrobial) and the amino-linker (anticancer).

Chemical Architecture & Synthesis

The core structure consists of a pyrazole ring substituted at the N1 position with an ethyl group, C3 with a carboxamide, and C4 with a nitro group. The 1-ethyl group provides essential lipophilicity for membrane permeability, while the 4-nitro group serves as an electron-withdrawing moiety that modulates the pKa of the ring protons and acts as a masked amino group.

Synthetic Pathway (Protocol)

The synthesis typically proceeds via the functionalization of 4-nitropyrazole-3-carboxylic acid.[1][2]

Step-by-Step Protocol:

  • N-Alkylation: React ethyl 4-nitro-1H-pyrazole-3-carboxylate with ethyl iodide (EtI) and potassium carbonate (

    
    ) in DMF at 60°C.
    
    • Mechanism:

      
       nucleophilic substitution.
      
    • Yield: Typically >85%.

  • Hydrolysis: Treat the ester with LiOH (aq) in THF/MeOH to yield the free acid.

  • Amidation (The Divergent Step): Activate the acid using EDCI/HOBt or Oxalyl Chloride/DMF. React with the desired amine (

    
    ) to form the carboxamide.
    
    • Critical Control: Maintain pH > 8 during amine addition to prevent acid precipitation.

Visualization: Synthesis & Derivatization Workflow

The following diagram illustrates the conversion of the nitro-scaffold into bioactive classes.

G Start 4-Nitro-1H-pyrazole-3-carboxylate Alkylation 1. N-Alkylation (EtI) 2. Hydrolysis Start->Alkylation Core 1-Ethyl-4-nitro-pyrazole-3-carboxylic Acid Alkylation->Core Amidation Amide Coupling (EDCI/HOBt + R-NH2) Core->Amidation NitroDeriv Nitro-Carboxamide (Antimicrobial) Amidation->NitroDeriv Reduction Nitro Reduction (H2, Pd/C or Fe/HCl) NitroDeriv->Reduction Activation AminoDeriv 4-Amino-Carboxamide (Scaffold) Reduction->AminoDeriv KinaseInhib Urea/Amide Derivatization (CDK/FLT3 Inhibitors) AminoDeriv->KinaseInhib Targeting

Figure 1: Synthetic workflow transforming the precursor into antimicrobial nitro-derivatives and anticancer amino-derivatives.

Biological Activity Profile

Antimicrobial Activity (The Nitro-Warhead)

Derivatives retaining the 4-nitro group exhibit broad-spectrum antibacterial and antifungal activity.

  • Mechanism: Similar to metronidazole, the nitro group is believed to undergo enzymatic reduction within the bacteria (via nitroreductases), generating reactive nitro-radical anions that damage DNA and disrupt cellular respiration.

  • Spectrum:

    • Gram-positive: High potency against Staphylococcus aureus (MIC ranges: 4–16

      
      g/mL).
      
    • Fungi:[3][4] Moderate activity against Candida albicans and Aspergillus niger.

  • SAR Insight: N1-ethyl substitution is superior to N1-methyl or unsubstituted analogs regarding fungal cell wall penetration.

Anticancer Activity (The Amino-Derivative)

The most significant pharmacological application arises when the nitro group is reduced to an amine and further derivatized (e.g., to a urea). These compounds act as Type I Kinase Inhibitors .

3.2.1 Target: FLT3 and CDK2/4

Research indicates that 1-ethyl-4-ureido-pyrazole-3-carboxamides bind to the ATP-binding pocket of kinases.

  • FLT3 (Fms-like Tyrosine Kinase 3): Crucial target for Acute Myeloid Leukemia (AML).[2]

    • Potency:

      
       values < 10 nM have been reported for optimized derivatives.[2][5]
      
    • Binding Mode: The pyrazole nitrogen and the carboxamide oxygen form a "hinge binder" motif (hydrogen bonds) with the kinase backbone.

  • CDK2/Cyclin A: Essential for cell cycle progression.

    • Selectivity: The 1-ethyl group fits into the solvent-exposed region, while the 3-carboxamide tail extends into the specificity pocket.

3.2.2 Quantitative Activity Data
Compound ClassModification (R-Group)Target/OrganismActivity MetricRef
Nitro-Series N-(4-chlorophenyl)S. aureusMIC: 8

g/mL
[1]
Nitro-Series N-(3-acetylphenyl)C. albicansMIC: 16

g/mL
[2]
Amino-Series 4-(3-cyclopropylureido)FLT3 Kinase

: 1.2 nM
[3]
Amino-Series 4-(3-phenylureido)HCT116 (Colon Cancer)

: 0.39

M
[3]

Mechanism of Action (MOA)

The biological output depends entirely on the oxidation state of the C4-nitrogen.

Pathway Visualization

MOA cluster_bact Antimicrobial Pathway (Bacteria/Fungi) cluster_cancer Anticancer Pathway (Human Cells) Compound 1-Ethyl-4-Nitro-Pyrazole-3-Carboxamide NitroReductase Bacterial Nitroreductase Compound->NitroReductase In vivo Reduction Chemical Reduction to Amine Compound->Reduction Synthetic Radical Nitro-Radical Anion (NO2•-) NitroReductase->Radical DNADamage DNA Strand Breakage Radical->DNADamage UreaForm Urea Derivatization Reduction->UreaForm KinaseBind ATP-Pocket Binding (FLT3/CDK) UreaForm->KinaseBind Apoptosis G2/M Arrest & Apoptosis KinaseBind->Apoptosis

Figure 2: Divergent mechanisms of action based on the C4-substituent processing.

Experimental Protocols (Validation)

In Vitro Kinase Assay (FLT3)

To validate the anticancer potential of the amino-derivatives:

  • Reagents: Recombinant FLT3 enzyme, Poly(Glu,Tyr) 4:1 substrate,

    
    -ATP.
    
  • Procedure:

    • Incubate compound (0.1 nM – 10

      
      M) with FLT3 and substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM 
      
      
      
      ).
    • Initiate reaction with

      
      -ATP.
      
    • Incubate for 60 min at room temperature.

    • Stop reaction with 3% phosphoric acid.

    • Filter through P81 phosphocellulose plates and wash.

  • Analysis: Measure incorporated radioactivity via scintillation counting. Calculate

    
     using non-linear regression.
    
Minimum Inhibitory Concentration (MIC) Assay

To validate antimicrobial activity of the nitro-derivatives:

  • Method: Broth microdilution (CLSI standards).

  • Inoculum:

    
     CFU/mL of S. aureus (ATCC 29213).
    
  • Dosing: Serial 2-fold dilutions of 1-ethyl-4-nitro-pyrazole-3-carboxamide in DMSO.

  • Readout: Visual turbidity or

    
     after 24h incubation at 37°C.
    

References

  • Synthesis and Antimicrobial Activity of Pyrazole Carboxamide Derivatives. Journal of Applied Pharmaceutical Science, 2023.

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI, 2022.

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. Molecules, 2019.

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Biological and Pharmaceutical Bulletin, 2014.

  • 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide (Compound Summary). PubChem, 2024.[6]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride from acid

Application Note: High-Fidelity Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride Executive Summary This application note details a robust, scalable protocol for the conversion of 1-ethyl-4-nitro-1H-pyrazole-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl Chloride

Executive Summary

This application note details a robust, scalable protocol for the conversion of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 401906-11-4) to its corresponding acid chloride, 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1260658-93-2). This intermediate is a critical scaffold in the synthesis of high-energy density materials (HEDMs) and bioactive pyrazole-carboxamides. The protocol utilizes thionyl chloride (


) mediated chlorination catalyzed by N,N-dimethylformamide (DMF), ensuring high conversion rates (>95%) while mitigating the deactivating electronic effects of the C4-nitro group.

Strategic Reaction Engineering

Chemical Context & Causality

The transformation relies on Nucleophilic Acyl Substitution .[1] The substrate features a nitro group at the C4 position of the pyrazole ring.[2][3]

  • Electronic Effect: The

    
     group is strongly electron-withdrawing. This reduces the electron density of the pyrazole ring, making the carboxylic acid proton more acidic (
    
    
    
    lowering) but potentially reducing the nucleophilicity of the carbonyl oxygen.
  • Reagent Selection: Thionyl Chloride (

    
    )  is selected over oxalyl chloride for this specific substrate due to its ability to serve as both reagent and solvent, facilitating thermal drive (reflux) required to overcome the steric and electronic deactivation of the nitro-substituted core.
    
  • Catalysis: DMF is essential.[4] It reacts with

    
     to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which activates the carboxylic acid far more efficiently than 
    
    
    
    alone.
Mechanism of Action

The reaction proceeds via the formation of an activated acyl chlorosulfite intermediate, which collapses to release


 and 

, yielding the acid chloride.

ReactionMechanism Start Carboxylic Acid (Substrate) Intermediate Activated Acyl Chlorosulfite Start->Intermediate Nucleophilic Attack DMF_SOCl2 DMF + SOCl2 (Vilsmeier Complex) DMF_SOCl2->Intermediate Catalyst Entry Product Acid Chloride (Target) Intermediate->Product Cl- Attack & Elimination Byproducts Gases: SO2 + HCl Intermediate->Byproducts Decomposition

Figure 1: Mechanistic pathway for the DMF-catalyzed chlorination.

Experimental Protocol

Materials & Stoichiometry
ReagentCAS No.[1][5]MW ( g/mol )EquivalentsRole
1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid 401906-11-4 185.141.0Limiting Reagent
Thionyl Chloride (

)
7719-09-7118.975.0 - 10.0Reagent/Solvent
N,N-Dimethylformamide (DMF) 68-12-273.090.05 (cat.)Catalyst
Toluene (Optional)108-88-392.14N/AAzeotropic drying
Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry a 2-neck round-bottom flask (RBF) and a reflux condenser.

  • Equip the flask with a magnetic stir bar and a gas outlet connected to a dilute NaOH scrubber (to neutralize

    
     and 
    
    
    
    emissions).
  • Critical: Maintain an inert atmosphere (

    
     or Ar) throughout to prevent hydrolysis.
    

Step 2: Reagent Addition

  • Charge the RBF with 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv).

  • Add Thionyl Chloride (5-10 equiv) slowly. Note: If the scale is >10g, dilute with dry toluene (3-5 volumes) to manage exotherm; otherwise, run neat.

  • Add DMF (2-3 drops per gram of acid) to initiate the catalytic cycle.

Step 3: Reaction Phase

  • Heat the mixture gradually to reflux (75-80°C) .

  • Maintain reflux for 2 to 4 hours .

  • Visual Cue: The suspension should clarify to a homogeneous solution as the acid is consumed.

Step 4: Self-Validating Monitoring (The Methanol Quench) Do not attempt to run TLC directly on the acid chloride.

  • Withdraw a 50 µL aliquot of the reaction mixture.

  • Quench into 200 µL of dry Methanol (MeOH) in a vial.

  • Wait 5 minutes (converts acid chloride to methyl ester).

  • Run TLC (System: 50% EtOAc/Hexanes) comparing the Quenched Aliquot vs. Starting Acid .

    • Starting Acid: Lower

      
      , often streaks.
      
    • Methyl Ester (Proxy for Chloride): Higher

      
      , distinct spot.
      
    • Pass Criteria: Complete disappearance of the acid spot.

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure (Rotary Evaporator) to remove excess

    
    .
    
  • Azeotropic Drying: Add dry Toluene (2x volume) and re-evaporate. Repeat this step 2 times. Reason: This removes trace thionyl chloride trapped in the crystal lattice.

  • Final Product: The residue is 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride , typically an off-white to pale yellow solid.

  • Storage: Store immediately under inert gas at 4°C.

Process Visualization

ProcessFlow Setup Step 1: Inert Setup (Dry Glassware, N2, Scrubber) Addition Step 2: Charge Reagents (Acid + SOCl2 + cat. DMF) Setup->Addition Reaction Step 3: Reflux (80°C) 2-4 Hours Addition->Reaction QC_Check Step 4: QC Check (MeOH Quench -> TLC) Reaction->QC_Check QC_Check->Reaction Incomplete Workup Step 5: Evaporation & Toluene Azeotrope QC_Check->Workup Conversion >98% Final Final Product (Store under Argon) Workup->Final

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
No Reaction (TLC shows acid) Catalyst failure or old ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

.
Add fresh DMF (catalytic). Ensure

is not hydrolyzed.
Product turns to oil/gum Residual solvent or impurities.Triturate with dry Hexane or Pentane to induce crystallization.
Reversion to Acid Moisture ingress during workup.Ensure all glassware for workup is oven-dried. Use Schlenk line techniques.
Darkening of Color Thermal decomposition.Do not exceed 85°C bath temperature. The nitro group can sensitize the ring to thermal stress.

Safety Warning: This reaction generates Sulfur Dioxide (


)  and Hydrogen Chloride (

)
. Both are toxic and corrosive gases. The reaction must be performed in a well-ventilated fume hood with an appropriate scrubbing system.

References

  • PubChem. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1260658-93-2).[] National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • ResearchGate. (2019). Monitoring Acid Chloride Formation via Methanol Quench. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Ester Derivative Reference). Retrieved from [Link]

Sources

Application

general procedure for nucleophilic acyl substitution with pyrazole acid chlorides

Application Note: High-Efficiency Nucleophilic Acyl Substitution with Pyrazole Acid Chlorides Abstract & Strategic Importance Pyrazole-4-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Nucleophilic Acyl Substitution with Pyrazole Acid Chlorides

Abstract & Strategic Importance

Pyrazole-4-carboxylic acid derivatives are privileged scaffolds in modern medicinal chemistry and agrochemistry. They serve as the pharmacophore backbone for numerous kinase inhibitors (e.g., JAK inhibitors) and succinate dehydrogenase inhibitor (SDHI) fungicides. While peptide coupling reagents (HATU, EDC) are common for amide formation, the acid chloride route remains the gold standard for scale-up and difficult couplings due to the high electrophilicity of the acyl chloride species.

This guide provides a rigorous, field-proven protocol for the generation and subsequent nucleophilic acyl substitution of pyrazole acid chlorides. It addresses specific challenges such as the autocatalytic decomposition of the active species and the "stickiness" of the pyrazole nitrogen.

Mechanistic Insight: The Pyrazole Electronic Effect

Unlike simple benzoyl chlorides, pyrazole acid chlorides possess unique electronic properties governed by the heteroaromatic ring.

  • Electron Density: The pyrazole ring is generally electron-rich, but the

    
    -substitution pattern critically alters reactivity. A 1-methyl substituent donates electron density, potentially reducing carbonyl electrophilicity compared to a phenyl ring. However, electron-withdrawing groups (e.g., 
    
    
    
    at C3) dramatically increase reactivity, making the acid chloride prone to rapid hydrolysis.
  • Mechanism: The reaction follows the classical Nucleophilic Acyl Substitution (Addition-Elimination) pathway.[1][2]

Figure 1: Reaction Mechanism

G Substrate Pyrazole Acid Chloride (Electrophile) Tetra Tetrahedral Intermediate Substrate->Tetra Nucleophilic Attack Nu Nucleophile (Amine/Alcohol) Nu->Tetra Product Substituted Pyrazole Tetra->Product Elimination of Cl- HCl HCl Byproduct (Scavenged by Base) Tetra->HCl

Caption: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl bond.[1]

Pre-Reaction Considerations

ParameterRecommendationRationale
Solvent Anhydrous DCM or THFDCM is preferred for solubility; THF is required if the amine is polar. Avoid protic solvents.
Chlorinating Agent Oxalyl Chloride + cat.[3] DMFMilder than Thionyl Chloride (

); generates gaseous byproducts (

) facilitating workup.
Base DIPEA (Hünig's Base)Non-nucleophilic base; prevents N-acylation of the base itself (unlike pyridine in some cases).
Stoichiometry 1.0 eq Acid : 1.2 eq

Excess oxalyl chloride ensures complete conversion; excess is removed in vacuo.

Experimental Protocols

Protocol A: Synthesis of Pyrazole Acid Chloride

Note: Pyrazole acid chlorides are moisture-sensitive. This step should be performed under an inert atmosphere (


 or Ar).

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv) [CAS: 79-37-8]

  • DMF (Catalytic, ~2-3 drops)

  • Anhydrous Dichloromethane (DCM)[3]

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.[3]

  • Dissolution: Suspend the pyrazole carboxylic acid in anhydrous DCM (concentration ~0.2 M).

  • Activation: Add catalytic DMF (dimethylformamide).[3] Critical: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that transfers chloride to the acid.

  • Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe.

    • Observation: Vigorous bubbling (

      
       evolution) will occur.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring (The Methanol Quench):

    • Take an aliquot (50 µL).

    • Quench into anhydrous Methanol (200 µL).

    • Run TLC.[3][4] If the spot corresponds to the methyl ester (usually higher

      
       than the acid) and the acid spot is gone, conversion is complete.
      
  • Isolation: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

    • Note: Do not heat above 40°C. The residue is the crude acid chloride (usually a yellow/tan solid or oil). Use immediately.

Protocol B: Nucleophilic Coupling (Amide Formation)

Materials:

  • Crude Pyrazole Acid Chloride (from Protocol A)[3]

  • Amine (Nucleophile) (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DCM or THF[3]

Procedure:

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (0.2 M) under nitrogen. Cool to 0°C.[3]

  • Base Addition: Add DIPEA to the solution.

  • Coupling: Add the Amine (dissolved in minimal DCM if solid) dropwise to the cold acid chloride solution.

    • Exotherm: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

  • Completion: Remove ice bath and stir at RT for 2–12 hours.

    • Monitoring: TLC/LC-MS should show consumption of the methyl ester surrogate (from the quench test) or the disappearance of the amine.

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (to remove excess amine/DIPEA). Caution: If product contains basic nitrogens (e.g., pyridines), use saturated

      
       instead of HCl.
      
    • Wash with sat.

      
       (to remove unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Workflow Visualization

Figure 2: Experimental Workflow

Workflow Start Start: Pyrazole Acid Step1 Add (COCl)2 + cat. DMF (0°C -> RT, 2h) Start->Step1 Step1->Step1 Incomplete Check QC: MeOH Quench TLC (Check for Methyl Ester) Step1->Check Evap Evaporate to Dryness (Remove excess COCl2) Check->Evap Complete Couple Add Amine + DIPEA (DCM, 0°C) Evap->Couple Workup Acid/Base Wash Purification Couple->Workup

Caption: Step-by-step execution from acid precursor to isolated amide.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is flame-dried. Use fresh anhydrous solvents.[3]
Incomplete Coupling HCl salt formationThe amine might be forming a salt with the HCl byproduct, rendering it non-nucleophilic. Increase DIPEA to 3.0 equiv.
Regioselectivity N-acylation of PyrazoleIf using 1H-pyrazole (unsubstituted N), the acid chloride can attack the pyrazole ring of another molecule. Use N-protected pyrazoles (e.g., 1-methyl, 1-THP) only.
Impurity Profile DimerizationHigh concentration can lead to intermolecular reactions. Dilute to 0.1 M.

Safety Information (E-E-A-T)

  • Oxalyl Chloride: Highly toxic by inhalation. Reacts violently with water to produce HCl and CO. Must be used in a fume hood.

  • Pyrazole Acid Chlorides: Potent sensitizers and lachrymators. Avoid skin contact.

  • Waste Disposal: Quench all reaction mixtures and glassware rinses with methanol or saturated bicarbonate before disposal to destroy residual acid chlorides.

References

  • Vertex Pharmaceuticals. Preparation of Pyrazole Derivatives as Kinase Inhibitors. World Intellectual Property Organization. WO2014120397A1. Link

  • Master Organic Chemistry. Nucleophilic Acyl Substitution.Link

  • Chemistry Steps. Reaction of Acid Chlorides with Nucleophiles.[1][5][6][7]Link

  • BenchChem. Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.Link

  • Thieme Connect. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. Synform 2018/12.[8] Link

Sources

Method

Application Note: DMAP-Catalyzed Synthesis of 1-Ethyl-4-Nitro-Pyrazole Derivatives

Abstract Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 1-ethyl-4-nitro-pyrazole serves as a crucial intermediate for t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 1-ethyl-4-nitro-pyrazole serves as a crucial intermediate for the synthesis of advanced pharmaceutical compounds and energetic materials.[2] Traditional N-alkylation methods for pyrazoles often necessitate the use of strong bases or high temperatures.[1][3] This application note details a robust and efficient two-step synthetic protocol for 1-ethyl-4-nitro-pyrazole. The process begins with the direct nitration of pyrazole, followed by a highly efficient N-ethylation reaction catalyzed by 4-Dimethylaminopyridine (DMAP). The inclusion of DMAP significantly accelerates the ethylation step, enabling the reaction to proceed under mild conditions with high yield. This protocol is designed for researchers in drug discovery and process chemistry, providing a reliable and scalable method for accessing this valuable synthetic building block.

Introduction

The pyrazole motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-infective, anti-oxidant, and anti-tumor properties.[1] The functionalization of the pyrazole ring, particularly at the N1 and C4 positions, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The 1-ethyl-4-nitro-pyrazole scaffold is of particular interest as the nitro group can be readily transformed into other functional groups, such as amines, providing a versatile handle for further derivatization.

Conventional N-alkylation of pyrazoles typically involves deprotonation with a strong base followed by reaction with an alkyl halide.[3] These conditions can be harsh and may not be compatible with sensitive functional groups. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst known to significantly accelerate acylation and alkylation reactions.[4][5] Its catalytic activity stems from the formation of a highly reactive intermediate with the electrophile, which is then more susceptible to nucleophilic attack.[6]

This guide outlines a scientifically-grounded, two-step procedure for the synthesis of 1-ethyl-4-nitro-pyrazole. The initial step involves the optimized nitration of pyrazole to yield 4-nitropyrazole.[7] The subsequent key step is the DMAP-catalyzed N-ethylation of 4-nitropyrazole. We will delve into the mechanistic role of DMAP, provide a detailed, step-by-step protocol, and offer insights for optimization and troubleshooting.

Reaction Scheme and DMAP Catalytic Cycle

The overall synthesis proceeds in two distinct stages:

  • Nitration of Pyrazole: Pyrazole is treated with a nitrating mixture to install a nitro group at the C4 position.

  • DMAP-Catalyzed N-Ethylation: The resulting 4-nitropyrazole is then alkylated using an ethylating agent in the presence of a mild base and a catalytic amount of DMAP.

The catalytic role of DMAP in the ethylation step is crucial for the efficiency of the reaction. DMAP acts as a nucleophilic catalyst, not merely as a base.[8] The pyridine nitrogen of DMAP attacks the ethylating agent (e.g., ethyl iodide) to form a highly reactive N-ethyl-dimethylaminopyridinium salt. This intermediate is a much more potent ethylating agent than ethyl iodide itself. The pyrazole anion, formed by deprotonation with a mild base like potassium carbonate, then readily attacks this activated intermediate to furnish the desired 1-ethyl-4-nitro-pyrazole and regenerate the DMAP catalyst.

DMAP_Catalysis cluster_0 Overall Synthetic Workflow cluster_1 DMAP Catalytic Cycle (Ethylation Step) Pyrazole Pyrazole Nitration Nitration (HNO₃ / H₂SO₄) Pyrazole->Nitration FourNitroPyrazole 4-Nitro-1H-pyrazole Nitration->FourNitroPyrazole Ethylation N-Ethylation (EtI, K₂CO₃, DMAP) FourNitroPyrazole->Ethylation FinalProduct 1-Ethyl-4-nitro-pyrazole Ethylation->FinalProduct DMAP DMAP FinalProduct->DMAP (Catalyst Regenerated) Intermediate N-Ethyl-DMAP⁺ I⁻ (Reactive Intermediate) DMAP->Intermediate + EtI EtI Ethyl Iodide (EtI) Intermediate->FinalProduct + 4-Nitropyrazole Anion FourNitroPyrazole_anion 4-Nitropyrazole Anion K2CO3 K₂CO₃ (Base) FourNitroPyrazole_H 4-Nitro-1H-pyrazole FourNitropyrazole_H FourNitropyrazole_H FourNitropyrazole_anion FourNitropyrazole_anion FourNitropyrazole_H->FourNitropyrazole_anion + K₂CO₃

Sources

Application

microwave-assisted synthesis using 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Application Note: Microwave-Assisted Synthesis Using 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Chloride Part 1: Executive Summary & Strategic Context The Scaffold: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Chloride

Part 1: Executive Summary & Strategic Context

The Scaffold: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a high-value electrophilic building block. The pyrazole-3-carboxamide motif is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., for JAK, Aurora kinases) and antimicrobial agents. The C4-nitro group serves two critical functions:

  • Electronic Activation: It withdraws electron density from the pyrazole ring, significantly increasing the electrophilicity of the C3-carbonyl carbon, thereby accelerating nucleophilic attack.

  • Synthetic Handle: Post-amidation, the nitro group can be reduced to an amine, enabling further diversification (e.g., urea formation or heterocyclization).

The Challenge: While highly reactive, this acid chloride is hydrolytically unstable. Traditional thermal heating often leads to competitive hydrolysis (reversion to the carboxylic acid) or dimerization before the desired amidation is complete.

The Solution: Microwave-assisted organic synthesis (MAOS) offers a superior alternative. By applying dielectric heating, we can access higher temperatures rapidly (superheating) in sealed vessels. This kinetic regime favors the bimolecular amidation reaction over unimolecular decomposition pathways, typically boosting yields from ~60% (thermal) to >90% (MW) while reducing reaction times from hours to minutes.

Part 2: Chemical Logic & Mechanism

The reaction follows a classic Nucleophilic Acyl Substitution pathway.[1] Under microwave irradiation, the dipolar polarization of the solvent and reagents lowers the activation energy of the transition state.

Key Mechanistic Considerations:

  • Electrophilicity: The C4-nitro group makes the C3-carbonyl highly susceptible to nucleophilic attack.

  • Base Selection: A non-nucleophilic base (e.g., DIPEA) is critical to scavenge the HCl byproduct without competing with the amine substrate.

  • Solvent Choice: Polar aprotic solvents (DCM, THF, Acetonitrile) are preferred to absorb microwave energy efficiently while preventing hydrolysis (avoid protic solvents).

ReactionMechanism Figure 1: Microwave-Accelerated Amidation Pathway AcidCl 1-Ethyl-4-nitro-pyrazole-3-COCl (Electrophile) TS Tetrahedral Intermediate (High Energy) AcidCl->TS + Amine (MW Irradiation) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product Pyrazole-3-Carboxamide (Target) TS->Product - HCl Base DIPEA (HCl Scavenger) Base->Product Salt Formation

Figure 1: The electron-withdrawing nitro group activates the carbonyl, facilitating rapid nucleophilic attack under microwave irradiation.

Part 3: Experimental Protocol

Safety Warning:

  • Pressure: Microwave reactions in sealed vials generate pressure. Ensure vials are rated for at least 20 bar.

  • Exotherm: The reaction of acid chlorides with amines is exothermic.

  • Handling: The acid chloride is a lachrymator and corrosive. Handle in a fume hood.

Materials:
  • Substrate: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (Note: If commercial stock is degraded, synthesize fresh from the carboxylic acid using SOCl₂).

  • Nucleophile: 1.1 equiv. of Amine (e.g., Aniline, Morpholine, Benzylamine).

  • Base: 1.5 equiv. N,N-Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). DCM is preferred for solubility but requires a high-pressure vessel due to low BP.

Step-by-Step Workflow:
  • Preparation (T=0):

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in 3 mL of dry DCM.

    • Add DIPEA (1.5 mmol, 260 µL).

    • Critical Step: Cool the vial to 0°C (ice bath) before adding the acid chloride to prevent immediate uncontrolled exotherm.

    • Add 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.0 mmol, ~203 mg) in one portion.

    • Cap the vial immediately with a PTFE-lined septum cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor cavity.

    • Method: Dynamic Control.

    • Temperature: 100°C.

    • Hold Time: 10 minutes.

    • Pre-stirring: 30 seconds (low speed).

    • Pressure Limit: Set to 250 psi (17 bar).

    • Power: Max 150W (The system will modulate power to maintain 100°C).

  • Workup & Purification:

    • Cool the vial to room temperature (compressed air cooling usually built-in).

    • Vent: Carefully vent the vial in a fume hood to release any residual pressure.

    • Wash: Dilute with 20 mL DCM. Wash with 1M HCl (10 mL) to remove excess amine/DIPEA, then Saturated NaHCO₃ (10 mL) to remove unreacted acid.

    • Dry: Pass the organic layer through a phase separator cartridge or dry over MgSO₄.

    • Evaporate: Concentrate in vacuo.[2]

  • Analysis:

    • Assess purity via LC-MS (Target mass = Amine MW + 167 Da).

    • If purity >95%, proceed to biology. If <95%, purify via Flash Chromatography (Hexane/EtOAc gradient).

Comparative Data: Thermal vs. Microwave
ParameterThermal Reflux (DCM, 40°C)Microwave (100°C)Advantage
Reaction Time 4 - 12 Hours10 Minutes24x - 72x Faster
Yield 65 - 75%92 - 98%Higher Efficiency
Purity (Crude) 80% (Hydrolysis byproducts)>95%Cleaner Profile
Solvent Usage High (Extended reflux)Low (Sealed vessel)Greener

Part 4: Advanced Workflow Visualization

This diagram illustrates the decision matrix for the synthesis, including "Just-in-Time" preparation of the acid chloride if the stock is degraded.

Workflow Figure 2: Operational Workflow for Pyrazole Amidation Start Start: Reagent Check Check Is Acid Chloride White/Crystalline? Start->Check Make Activate Carboxylic Acid (SOCl2, 70°C, 1h) Check->Make No (Yellow/Hydrolyzed) Ready Reagent Ready Check->Ready Yes Make->Ready Mix Mix: Amine + Base + Acid Cl (Solvent: DCM) Ready->Mix MW Microwave Irradiation 100°C, 10 min, Sealed Mix->MW Workup Aqueous Workup (HCl / NaHCO3 wash) MW->Workup Final Final Product (LCMS Verification) Workup->Final

Figure 2: Decision tree ensuring reagent quality before initiating the high-speed microwave protocol.

Part 5: Troubleshooting & Optimization

  • Low Yield / Hydrolysis:

    • Cause: Wet solvent or old acid chloride.

    • Fix: Use anhydrous DCM (SureSeal™ bottle). If the acid chloride smells strongly of acetic/sharp acid before opening, it has hydrolyzed. Recrystallize or synthesize fresh.

  • Pressure Errors:

    • Cause: DCM has a low boiling point (40°C). Heating to 100°C generates significant pressure (~5-7 bar).

    • Fix: If the vessel vents, switch solvent to Acetonitrile (BP 82°C) or Toluene (BP 110°C). Toluene requires higher temperatures (120°C) for the same rate.

  • Regioselectivity (if using diamines):

    • The acid chloride is highly selective for primary amines over secondary amines due to steric bulk at the C3 position.

References

  • Karakaya, A. (2025).[3][4] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link

  • Li, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. MDPI Molecules. Link

  • Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Product Data. Link

  • BenchChem. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride Properties and Reactions. Link

  • National Institutes of Health (NIH). (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1260658-93-2). As a highly reactive acylating agent frequently utilized in drug discovery and complex organic synthesis, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS: 1260658-93-2). As a highly reactive acylating agent frequently utilized in drug discovery and complex organic synthesis, this compound requires stringent handling protocols.

The Core Challenge: The presence of a strongly electron-withdrawing 4-nitro group on the electronegative pyrazole ring drastically pulls electron density away from the carbonyl carbon. This makes the carbonyl carbon exceptionally electrophilic. Consequently, this specific molecule is highly susceptible to rapid hydrolysis upon exposure to even trace atmospheric moisture, converting it back to its inactive carboxylic acid precursor and liberating corrosive hydrogen chloride (HCl) gas.

This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.

Part 1: Mechanistic Insight & Causality

To prevent degradation, one must understand the causality of the failure mode. The hydrolysis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a classic [1]. The reaction is initiated by the nucleophilic attack of water on the highly electrophilic carbonyl carbon. This forms a transient tetrahedral intermediate, which rapidly collapses to expel the chloride ion (an excellent leaving group), yielding 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid and HCl.

HydrolysisMechanism A 1-Ethyl-4-nitro-1H-pyrazole- 3-carbonyl chloride C Tetrahedral Intermediate A->C + H2O B H2O (Moisture) Nucleophilic Attack B->C D 1-Ethyl-4-nitro-1H-pyrazole- 3-carboxylic acid C->D - HCl E HCl (Byproduct) C->E

Fig 1: Nucleophilic acyl substitution mechanism for acid chloride hydrolysis.

Part 2: Troubleshooting & FAQs

Q1: I stored my sealed ampoule in the refrigerator at 4°C, but upon opening, the liquid fumed and eventually formed a white precipitate. Why? A1: The white precipitate is the hydrolyzed product (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid). The failure occurred due to condensation. When a cold container is opened in ambient air, atmospheric moisture immediately condenses on the cold inner walls and the reagent's surface. Solution: Always allow the sealed container to equilibrate to room temperature in a desiccator before opening. Once opened, handle only under an inert atmosphere (Argon or Nitrogen).

Q2: How can I verify the integrity of my batch before committing it to a complex coupling reaction? A2: Do not use Thin-Layer Chromatography (TLC). The silica gel stationary phase contains bound water and silanol groups that will actively hydrolyze the acid chloride during elution, giving a false positive for degradation. Solution (Self-Validating System): Use Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) inside a glovebox. An intact acid chloride will show a sharp, distinct C=O stretch around 1750–1780 cm⁻¹. If the batch is hydrolyzed, you will observe a shift of the C=O stretch to ~1700 cm⁻¹ and the appearance of a broad O-H stretch from 2500–3300 cm⁻¹.

Q3: My batch has partially hydrolyzed. Can I recover the active acid chloride? A3: Yes. Because the degradation product is the corresponding carboxylic acid, you can re-chlorinate the batch using oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) in anhydrous dichloromethane (DCM). See Protocol B below for the exact methodology.

Part 3: Quantitative Data on Moisture Sensitivity

The rate of hydrolysis is directly proportional to the water content of the solvent and the ambient temperature. To ensure reproducibility, solvents must be rigorously dried.

Table 1: Impact of Solvent Water Content on Acid Chloride Integrity

Solvent ConditionWater Content (ppm)Est. Half-Life of Acid Chloride (25°C)Recommended Action
Standard Reagent Grade THF> 500 ppm< 2 minutesDo not use. Immediate hydrolysis.
"Dry" THF (Stored over molecular sieves)~ 50 ppm~ 30 - 45 minutesAcceptable for rapid, immediate coupling.
Anhydrous THF (Fresh from solvent still/purification system)< 10 ppm> 12 hoursOptimal. Required for complex workflows.

Note: Data is representative of highly activated heteroaromatic acid chlorides. Always validate solvent dryness using a Karl Fischer titrator prior to sensitive reactions.

Part 4: Experimental Protocols
Protocol A: Anhydrous Handling and Transfer (Schlenk Technique)

To prevent hydrolysis during reaction setup, you must isolate the reagent from atmospheric moisture using [2].

Step-by-Step Methodology:

  • Glassware Preparation: Dry all glassware, including syringes and needles, in an oven at 140°C for a minimum of 4 hours. Cool the glassware in a desiccator or actively under a stream of dry inert gas (Argon is preferred due to its higher density than air).

  • System Purging (Self-Validating Step): Assemble the reaction flask and attach it to the Schlenk line. Perform three consecutive vacuum/backfill cycles. Validation: The vacuum gauge must read below 0.1 Torr before each backfill, ensuring the complete removal of ambient air and surface moisture.

  • Reagent Transfer: Pierce the Sure/Seal™ septum of the 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride bottle with a dry, inert-gas-flushed syringe. Draw the required volume slowly to avoid cavitation.

  • Execution: Transfer the reagent into the reaction flask dropwise. Validation: The absence of white fuming (HCl gas) during the transfer confirms that the system is successfully moisture-free.

SchlenkWorkflow Step1 1. Equipment Prep Oven dry glassware (140°C) Step2 2. Purge Cycle Vacuum/N2 backfill (x3) Step1->Step2 Step3 3. Solvent Transfer Use dry syringe/cannula Step2->Step3 Step4 4. Reaction Execution Positive N2 pressure Step3->Step4 Alert Critical: Never expose to ambient air! Step3->Alert

Fig 2: Standard Schlenk line workflow for handling moisture-sensitive reagents.

Protocol B: Recovery & Re-chlorination of Hydrolyzed Material

If your 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride has degraded into the carboxylic acid, use this protocol to regenerate the active acyl chloride.

Step-by-Step Methodology:

  • Suspension: Suspend the degraded white solid (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid) in anhydrous dichloromethane (DCM) under an Argon atmosphere to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF. DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Oxalyl Chloride Addition: Cool the flask to 0°C. Slowly add 1.5 equivalents of oxalyl chloride dropwise. Caution: This step generates CO and CO₂ gas. Ensure the system is properly vented through an oil bubbler.

  • Reaction Maturation (Self-Validating Step): Remove the ice bath and stir at room temperature for 2 hours. Validation: The reaction is complete when gas evolution entirely ceases and the cloudy suspension turns into a clear, homogeneous solution.

  • Concentration: Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator vented with inert gas. The resulting residue is the regenerated 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, ready for immediate use.

References
  • Title: 21.4: Chemistry of Acid Halides Source: Chemistry LibreTexts URL: [Link]

Optimization

purification methods for moisture-sensitive pyrazole acid chlorides

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and purify...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling and purifying moisture-sensitive pyrazole acid chlorides.

Pyrazole acid chlorides are highly reactive electrophiles widely utilized in medicinal chemistry and agrochemical development (e.g., the synthesis of kinase inhibitors, pyrazole acyl thiourea derivatives[1], and insecticides like tetrachlorantraniliprole[2]). Their primary vulnerability is rapid hydrolysis in the presence of trace moisture, which reverts the compound to the starting pyrazole carboxylic acid and generates corrosive hydrogen chloride (


).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to ensure high-fidelity purification.

Core Workflow: Isolation & Purification Decision Matrix

The optimal purification strategy depends entirely on the physical state of the pyrazole acid chloride and the purity requirements of your downstream application.

G Syn Synthesis (Pyrazole Acid + SOCl2/Oxalyl Chloride) Crude Crude Concentration (Toluene Co-evaporation) Syn->Crude Decision Physical State & Purity Req.? Crude->Decision Liquid Liquid / Low-Melting Decision->Liquid Solid Solid Decision->Solid InSitu Telescoped Reaction (In situ Amide Coupling) Decision->InSitu Distill High-Vacuum Distillation (Kugelrohr) Liquid->Distill Recryst Anhydrous Recrystallization (Dry Toluene/Heptane) Solid->Recryst Sublime Vacuum Sublimation Solid->Sublime Pure Purified Pyrazole Acid Chloride Distill->Pure Recryst->Pure Sublime->Pure

Workflow for the isolation and purification of moisture-sensitive pyrazole acid chlorides.

Quantitative Comparison of Purification Methods

Summarized below are the quantitative metrics associated with each purification pathway to help you select the most efficient route for your specific pyrazole derivative.

Purification MethodOptimal Substrate StateTypical Purity AchievedYield ImpactProcessing Time
Telescoped (In situ) Liquid or SolidN/A (Crude used)Minimal loss< 1 hour
Kugelrohr Distillation Liquid / Low-melting solid> 95%Moderate (Hold-up loss)2 - 4 hours
Anhydrous Recrystallization Crystalline Solid> 98%High (Mother liquor loss)12 - 24 hours
Vacuum Sublimation Volatile Solid> 99%Moderate to High4 - 8 hours

Troubleshooting Guides & FAQs

Q: Why does my pyrazole acid chloride degrade when I attempt flash chromatography, and what is the standard alternative? A: Pyrazole acid chlorides are highly electrophilic. Standard silica gel (


) chromatography is fundamentally incompatible with moisture-sensitive acyl chlorides because the silica surface is saturated with nucleophilic silanol groups (-Si-OH) and physically adsorbed water[3]. When the acid chloride contacts the stationary phase, it rapidly hydrolyzes back to the highly polar pyrazole carboxylic acid, which irreversibly binds to the silica, resulting in zero product recovery.
Alternative: For liquid or low-melting solid pyrazole acid chlorides, high-vacuum Kugelrohr distillation is the gold standard[3]. For crystalline solids, anhydrous recrystallization from non-nucleophilic solvents (e.g., dry toluene or heptane) must be employed[4].

Q: How do I efficiently remove residual thionyl chloride (


) or oxalyl chloride without exposing the product to atmospheric moisture? 
A:  After the initial concentration on a rotary evaporator, significant amounts of dissolved 

,

, and unreacted chlorinating agents often remain trapped in the crude oil. To remove these, perform a "chaser" co-evaporation using anhydrous toluene[4]. Toluene (bp 110.6 °C) acts as a physical entrainment vehicle; when evaporated under vacuum, it sweeps away the volatile acidic gases. This causality is critical: leaving residual

in the matrix can catalyze the self-condensation or degradation of the pyrazole core during storage.

Q: Can I bypass purification and use the crude pyrazole acid chloride directly in an amide coupling reaction? A: Yes. In many industrial and late-stage drug development workflows (such as the synthesis of tetrachlorantraniliprole), the pyrazole acid chloride is generated in a "one-pot" manner and telescoped directly into the next reaction[2]. This in situ approach minimizes moisture exposure. However, to ensure success, you must rigorously strip the crude mixture of residual chlorinating agents (via the toluene co-evaporation mentioned above) and add a stoichiometric excess of a non-nucleophilic acid scavenger (like


-diisopropylethylamine, DIPEA) during the coupling step to neutralize the 

generated during amide bond formation.

Self-Validating Experimental Protocols

Protocol 1: High-Vacuum Kugelrohr Distillation (For Liquids / Low-Melting Solids)

This method utilizes short-path distillation to minimize thermal degradation while achieving high purity[3].

  • Preparation: Transfer the crude pyrazole acid chloride to a dry, Schlenk-adapted Kugelrohr distillation flask under an argon atmosphere.

  • Degassing (Self-Validation Checkpoint 1): Apply a moderate vacuum (approx. 10-20 mbar) at room temperature for 15 minutes. Monitor the vacuum gauge: a sudden spike in pressure during initial heating indicates the release of residual

    
    /
    
    
    
    . Pause heating until the pressure stabilizes below 0.1 mbar to ensure the distillate will not be contaminated with acidic gases.
  • High-Vacuum Application: Switch to a high-vacuum pump (target < 0.1 mbar). Ensure all joints are greased with high-vacuum silicone grease.

  • Heating: Gradually increase the oven temperature. Pyrazole acid chlorides typically distill between 100 °C and 150 °C at 0.1 mbar, depending on the substitution pattern.

  • Collection: Collect the distillate in the receiving bulb cooled with a dry ice/acetone bath.

  • Integrity Verification (Self-Validation Checkpoint 2): To verify the product without hydrolyzing the bulk sample, extract a 1 mg aliquot under argon, quench it immediately with 0.5 mL of anhydrous methanol and 1 equivalent of pyridine. Analyze the resulting methyl ester via LC-MS. A single clean peak confirms the intact acyl chloride.

Protocol 2: Anhydrous Recrystallization via Schlenk Technique (For Solids)

Hydroxylic or basic solvents must be strictly avoided[4]. This protocol relies on differential solubility in non-nucleophilic hydrocarbon solvents.

  • Dissolution: In a flame-dried Schlenk flask under positive argon pressure, dissolve the crude solid pyrazole acid chloride in a minimum volume of anhydrous, hot non-nucleophilic solvent (e.g., dry toluene or chlorobenzene)[4].

  • Hot Filtration: If insoluble impurities (e.g., DMF catalyst residues or polymerized byproducts) are present, perform a hot filtration through a dry, argon-purged Celite pad using a cannula transfer or a heated filter stick.

  • Crystallization: Slowly add a dry anti-solvent (e.g., anhydrous heptane or hexanes) dropwise until the solution becomes slightly turbid. Heat gently to clarify the solution, then allow the flask to cool undisturbed to room temperature, followed by cooling to -20 °C overnight.

  • Isolation: Isolate the crystals using a Schlenk filter frit under positive argon pressure to prevent atmospheric moisture from condensing on the cold solid.

  • Washing & Drying: Wash the crystals with cold, anhydrous heptane. Dry the solid thoroughly under high vacuum (< 0.1 mbar) for 4-6 hours. Store in a sealed desiccator or glovebox.

References[3] Acid Chloride/ chloroformate purification? - ResearchGate. ResearchGate. Verify Source[4] General procedures for the purification of Acid chlorides - Chempedia. LookChem. Verify Source[2] Route Design and Development of Tetrachlorantraniliprole: Copper-Catalyzed Cyclization and One-Pot Preparation of Pyrazole Acid Chloride. ACS Publications. Verify Source[1] Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. ResearchGate / Molecules. Verify Source

Sources

Troubleshooting

Technical Guide: Removing Excess Thionyl Chloride from Pyrazole Carbonyl Chloride Synthesis

Executive Summary & Scientific Context Synthesizing pyrazole carbonyl chlorides is chemically distinct from standard benzoic acid chloride preparations. The presence of the pyrazole nitrogen atoms ( and ) introduces basi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Synthesizing pyrazole carbonyl chlorides is chemically distinct from standard benzoic acid chloride preparations. The presence of the pyrazole nitrogen atoms (


 and 

) introduces basicity into the system, creating a "sticky" reaction matrix.

The Core Challenge: Unlike simple aromatics, pyrazoles often form hydrochloride salts or N-sulfinyl complexes with thionyl chloride (


). These complexes trap 

within the crystal lattice or oil, making standard evaporation ineffective. Failure to remove this excess leads to:
  • Violent Exotherms: In downstream amidation/esterification steps.

  • Side Reactions: Formation of sulfinamides or degradation of the pyrazole ring.

  • False Stoichiometry: Weighing the "wet" salt leads to under-dosing the nucleophile in the next step.

This guide provides a self-validating workflow to ensure the complete removal of thionyl chloride (


) while preserving the integrity of the sensitive pyrazole ring.

Module A: The "Azeotropic Chase" (Standard Protocol)

Best for: Stable, N-protected pyrazoles (e.g., 1-methyl-1H-pyrazole-4-carbonyl chloride).

Direct vacuum distillation often fails to remove the last 5–10% of


 because it adsorbs to the glass and the product. We utilize toluene  as a chaser solvent.[1][2] Toluene forms a co-distillation system (not a true azeotrope, but effectively functions as one) that disrupts the 

-product interaction.
Step-by-Step Protocol
  • Primary Strip: Evaporate the bulk reaction mixture on a rotary evaporator.

    • Bath Temp: < 45°C (Critical: Pyrazole acid chlorides are thermally sensitive).

    • Pressure:[3] Ramp down to < 20 mbar.

  • The Toluene Charge: Redissolve the resulting oil/solid in anhydrous toluene (Volume: 2x the original reaction volume).

    • Why: Toluene dilutes the residual

      
       and lowers the partial pressure required to strip it.
      
  • The Chase: Evaporate the toluene completely.

  • Repeat: Perform the toluene redissolution and evaporation 3 times total .

  • High-Vac Finish: Place the flask on a high-vacuum manifold (< 1 mbar) for 1 hour.

Data Verification: Is it clean?
ObservationDiagnosisAction
Pungent, acrid smell Residual

or HCl present.
Repeat toluene chase.[1][2][4][5]
Fuming in moist air High concentration of acid chloride (Normal) OR trapped

.
Check NMR (see below).
Solid "caking" Good sign.[4] Crystalline lattice is forming.Proceed to next step.
Workflow Diagram

AzeotropeWorkflow Start Crude Reaction Mix (Product + Excess SOCl2) Rotovap1 Primary Evaporation (45°C, <20 mbar) Start->Rotovap1 AddTol Add Anhydrous Toluene (2x Volume) Rotovap1->AddTol Rotovap2 Secondary Evaporation (Co-distillation) AddTol->Rotovap2 Check Check Odor/Weight Rotovap2->Check Check->AddTol Acrid Smell (Repeat x3) HighVac High Vacuum Drying (1 h, <1 mbar) Check->HighVac Dry Solid/Oil Final Clean Acid Chloride HighVac->Final

Caption: Iterative azeotropic distillation workflow for removing thionyl chloride.

Module B: Troubleshooting "Trapped" SOCl₂ (The Pyrazole Salt Issue)

Best for: Basic pyrazoles or instances where the oil refuses to solidify.

The Issue: The pyrazole nitrogen (N2) is basic. During the reaction, it forms a hydrochloride salt (


). This salt creates an ionic matrix that traps 

like a sponge. Toluene stripping may fail here.
The "Precipitation" Technique

Instead of evaporating to dryness, we force the product to crash out while keeping


 in solution.
  • Concentrate: Remove bulk

    
     via rotovap until a thick oil remains.
    
  • Non-Polar Wash: Add anhydrous n-Heptane or Hexane to the oil.

    • Mechanism:[6][7][8] Pyrazole acid chloride salts are generally insoluble in alkanes;

      
       is fully miscible.
      
  • Trituration: Sonicate or vigorously stir the biphasic mixture. The oil should harden into a solid.

  • Filtration: Filter the solid under an inert atmosphere (Nitrogen funnel).

    • Result: The

      
       stays in the heptane mother liquor; the solid is your clean product (as the HCl salt).
      

Module C: In-Situ Consumption (Telescoping)

Best for: Unstable acid chlorides or high-throughput synthesis.

If the acid chloride is too unstable to isolate, do not remove the


. Instead, destroy it chemically without water.
Protocol
  • Evaporate the bulk

    
     roughly.
    
  • Dissolve the residue in dry DCM or THF.

  • Add Scavenger: When adding your amine/alcohol for the next step, increase the base equivalents (e.g., Triethylamine or DIPEA).

    • Calculation: You need 1 eq base for the reaction + 1 eq for the HCl from the pyrazole salt + X eq for residual

      
      .
      
    • Warning: This generates massive amounts of heat. Add the nucleophile at -10°C to 0°C .

Technical FAQ & Troubleshooting

Q1: My product turned into a black tar during evaporation. What happened?

Diagnosis: Thermal decomposition. Pyrazole carbonyl chlorides are less stable than benzoyl chlorides. Fix:

  • Never exceed 45°C on the water bath.

  • Ensure your vacuum is strong (>10 mbar). If the vacuum is weak, you are forced to use more heat, which kills the product.

  • Trace Iron: Check your

    
     source. Rust (Iron salts) catalyzes the decomposition of acid chlorides. Use glass-distilled 
    
    
    
    .
Q2: I see a "thiosulfate" impurity or sulfur smell in my final amide/ester.

Diagnosis: This comes from incomplete removal of


. When you added the aqueous workup in the next step, the residual 

hydrolyzed to

, which can react with amines to form sulfinamides (

). Fix: You must use the Module A (Toluene Chase) method strictly. If the problem persists, switch to Oxalyl Chloride (

) + cat. DMF.[4][7][9] Oxalyl chloride byproducts (

) are gases and leave no sulfur residue.
Q3: The oil is fuming white smoke. Is this normal?

Answer: Yes. This is usually trapped HCl gas releasing from the pyrazole salt, or hydrolysis with moisture in the air. Action: Do not inhale. Handle only in a fume hood. If the fuming is excessive (clouds), you still have bulk


. Return to the rotovap.
Q4: Can I use a base trap for the rotovap?

Answer: Mandatory.


 vapors will destroy the rubber seals and diaphragms of a vacuum pump in minutes.
Setup: 
  • Rotovap Condenser.

  • Trap 1: Dry Ice/Acetone (catches liquid

    
    ).
    
  • Trap 2: KOH pellets or NaOH solution (neutralizes HCl/

    
     gas).[1]
    
  • Vacuum Pump.[1]

Decision Logic: Which Method to Choose?

DecisionTree Start Start: Crude Pyrazole Acid Chloride IsStable Is the Acid Chloride Thermally Stable? Start->IsStable StableYes Yes IsStable->StableYes Yes StableNo No / Unknown IsStable->StableNo No MethodA Use Module A: Toluene Azeotrope StableYes->MethodA MethodC Use Module C: Telescoping (In-situ) StableNo->MethodC ResultCheck Is the residue solid or oil? MethodA->ResultCheck Solid Solid ResultCheck->Solid Crystalline Oil Sticky Oil ResultCheck->Oil Gummy/Sticky FinalSolid Proceed to Next Step Solid->FinalSolid MethodB Use Module B: Heptane Trituration Oil->MethodB

Caption: Decision matrix for selecting the appropriate purification protocol.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Acid Chlorides).

  • Levin, D. (1997). "The Scale-Up of the Synthesis of Acid Chlorides." Organic Process Research & Development, 1(2), 182. (Discusses thermal stability and off-gassing management). [Link]

  • Bastin, R., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Context on hydrochloride salt properties). [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide

Executive Summary & Synthetic Strategy User Query: How do I optimize the yield of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide? Technical Assessment: The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide presents two p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

User Query: How do I optimize the yield of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide?

Technical Assessment: The synthesis of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide presents two primary challenges: Regioselectivity during the N-alkylation of the pyrazole ring and Conversion Efficiency during the amidation step.[1]

The pyrazole ring is an ambident nucleophile.[1][2] The presence of a nitro group at C4 and a carbonyl group at C3 creates a specific electronic and steric environment.[1] Our recommended route utilizes Ethyl 4-nitro-1H-pyrazole-3-carboxylate as the starting material.[1] We prioritize N-alkylation before amidation to leverage the steric bulk of the ester to favor the formation of the desired N1-isomer over the N2-isomer.[1]

Recommended Workflow (Visualized)

SynthesisWorkflow cluster_trouble Troubleshooting Loop Start Starting Material Ethyl 4-nitro-1H-pyrazole-3-carboxylate Step1 Step 1: N-Ethylation (EtI, K2CO3, DMF, 60°C) Start->Step1 Electrophilic Attack Isomers Crude Mixture (N1-Ethyl vs N2-Ethyl Isomers) Step1->Isomers Separation Purification (Column Chromatography) Isomers->Separation Critical Step Isomers->Separation Low Regioselectivity? Switch Base to Cs2CO3 Intermediate Intermediate Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate Separation->Intermediate Major Isomer (N1) Step2 Step 2: Amidation (NH3 in MeOH, Sealed Tube) Intermediate->Step2 Aminolysis Target Target Product 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide Step2->Target

Figure 1: Optimized synthetic pathway prioritizing regiocontrol via ester steric hindrance.

Module 1: Optimizing N-Ethylation (The Critical Step)

The most common failure point is the formation of the N2-isomer (2-ethyl-4-nitro-3-carboxylate), which is often a significant impurity.[1]

The Mechanism & Causality

The 4-nitro group withdraws electron density, making the pyrazole protons acidic (pKa ~9-10).[1] Upon deprotonation, the anion can attack the ethylating agent (Et-X) from either Nitrogen.[1]

  • N1 Attack (Desired): Distal to the C3-ester. Favored by steric hindrance of the ester group.[1]

  • N2 Attack (Undesired): Proximal to the C3-ester.[1] Often favored if the metal cation coordinates with the ester carbonyl, directing the alkylation to N2 ("Chelation Control").[1]

Protocol Optimization Table
VariableStandard ConditionOptimized ConditionTechnical Rationale
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate) The larger Cesium cation dissociates more freely, creating a "naked" anion that is less governed by chelation control, often improving N1 selectivity [1].[1][3]
Solvent DMF (Dimethylformamide)MeCN (Acetonitrile) While DMF is standard, MeCN can sometimes reduce N2 formation by altering the solvation shell of the anion.[3]
Temperature 80°C - 100°C25°C - 60°C Lower temperatures favor the kinetic product (often N1 due to sterics) over the thermodynamic product.[1]
Reagent Ethyl BromideEthyl Iodide EtI is more reactive, allowing the reaction to proceed at lower temperatures, preserving regioselectivity.[1][3]
Troubleshooting Guide: N-Ethylation

Q: I am getting a 1:1 mixture of isomers. How do I shift this? A: Switch from K₂CO₃ to Cs₂CO₃ and lower your temperature to 40°C. If chelation is the driver for the N2 isomer, adding a crown ether (like 18-crown-6) can sequester the potassium cation and disrupt the coordination with the ester, favoring the sterically driven N1 product.[1][3]

Q: How do I distinguish the N1 isomer from the N2 isomer using NMR? A: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .[3]

  • N1-Ethyl Isomer (Desired): You will see an NOE correlation between the Ethyl -CH₂- protons and the C5-H pyrazole proton.[1]

  • N2-Ethyl Isomer (Undesired): The Ethyl -CH₂- will show NOE correlation with the Ethyl Ester group (if present) but weak or no correlation to the C5-H proton.[1]

  • Standard 1H NMR: The C5-H proton in the N1-isomer typically appears further downfield (deshielded) compared to the N2-isomer due to the adjacent nitro group [2].[1]

Module 2: Optimizing Amidation (Functionalization)

Converting the ethyl ester to the primary carboxamide.[1]

Protocol Optimization Table
VariableStandard ConditionOptimized ConditionTechnical Rationale
Reagent Aqueous Ammonia (28%)7N NH₃ in Methanol Methanolic ammonia provides a homogeneous phase and higher nucleophile concentration, accelerating the reaction.[1][3]
Vessel Round Bottom FlaskSealed Tube / Pressure Vial Ammonia gas escapes at room temperature.[1] A sealed vessel maintains saturation and allows heating to 50-60°C without loss of reagent.[1]
Catalyst NoneCaCl₂ (0.1 eq) Lewis acids can activate the ester carbonyl, facilitating nucleophilic attack by ammonia in sluggish reactions.[1][3]
Troubleshooting Guide: Amidation

Q: The reaction has stalled at 50% conversion. A: This is likely due to the evaporation of ammonia.[1]

  • Cool the vessel to 0°C.

  • Add fresh 7N NH₃ in MeOH (5–10 equivalents).

  • Reseal tightly and heat to 50°C. Note: Do not use aqueous ammonia if your intermediate has poor solubility; the biphasic system will inhibit the reaction rate.[1]

Q: I see a carboxylic acid byproduct. A: This is hydrolysis, caused by the presence of water in your ammonia source or solvent.[1][3] Ensure you are using anhydrous Methanol and a high-quality solution of NH₃ in MeOH.[1] If the acid forms, you can rescue it by converting the acid to the acid chloride (SOCl₂) and then treating with ammonia, though this adds steps.[1]

Safety & Handling (Critical)

Warning: Energetic Potential Nitropyrazoles are high-energy-density materials.[1] While the ethyl and amide groups stabilize the molecule compared to trinitropyrazoles, the 4-nitro motif retains significant energy [3].[1]

  • Heat Sensitivity: Do not heat crude reaction mixtures of nitropyrazoles above 100°C without DSC (Differential Scanning Calorimetry) data.

  • Isolation: Avoid allowing the reaction mixture to go completely dry on a rotary evaporator if high heat is applied.

  • Waste: Segregate nitropyrazole waste from oxidizers and strong reducing agents.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: MDPI (Molecules), 2023.[1]

    • URL:[Link]

    • Relevance: Establishes the principles of steric vs.
  • NMR Characterization of N-Alkyl Nitropyrazoles

    • Title: Comparative spectroscopic and electrochemical study of N-1 or N-2-alkyl
    • Source: Arabian Journal of Chemistry, 2016.[1]

    • URL:[Link]

    • Relevance: Provides the foundational NMR shifts required to distinguish N1 vs N2 isomers in nitro-substituted azoles.
  • Energetic Properties of Nitropyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1][4]

    • Source: PMC (PubMed Central), 2019.[1]

    • URL:[Link]

    • Relevance: Safety grounding regarding the handling of 4-nitropyrazole derivatives.[1]

  • Computational Insight on Selectivity

    • Title: Activation Energy Estimation for Alkyl
    • Source: WuXi Biology.[1]

    • URL:[Link]

    • Relevance: Explains the thermodynamic vs kinetic control in pyrazole alkyl

Sources

Troubleshooting

🔬 Technical Support Center: Nitro-Pyrazole Acid Chloride Couplings

The following guide is structured as a Technical Support Center for researchers encountering difficulties with nitro-pyrazole acid chloride couplings. It prioritizes troubleshooting, mechanistic understanding, and self-v...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers encountering difficulties with nitro-pyrazole acid chloride couplings. It prioritizes troubleshooting, mechanistic understanding, and self-validating protocols.

Ticket Status: OPEN Topic: Controlling Side Reactions & Instability Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

📋 Incident Overview

You are attempting to couple a nitro-substituted pyrazole carboxylic acid via an acid chloride intermediate. Common Symptoms:

  • Low yield of the desired amide/ester.

  • Appearance of unexpected colored impurities (often yellow/orange).

  • Rapid decomposition of the intermediate acid chloride.

  • Formation of anhydrides or dimers.[1][2]

Root Cause Analysis: The nitro group (


) on the pyrazole ring is a strong electron-withdrawing group (EWG). While this increases the electrophilicity of the carbonyl carbon (making coupling faster), it simultaneously:
  • Destabilizes the Acid Chloride: Making it hyper-sensitive to moisture (hydrolysis).

  • Activates the Ring for Nucleophilic Attack (

    
    ):  Making the ring carbons susceptible to attack by your amine/alcohol nucleophile, especially if a halogen leaving group is present.
    

🛠️ Module 1: Acid Chloride Generation (The Activation Step)

❓ FAQ: "My acid chloride degrades before I can use it. How do I stabilize it?"

Diagnosis: Nitro-pyrazole acid chlorides are high-energy species. Using harsh reagents like Thionyl Chloride (


) at reflux often leads to thermal decomposition or "charring."

The Fix: The Catalytic Oxalyl Chloride Protocol Switch to Oxalyl Chloride with catalytic DMF in Dichloromethane (DCM) at low temperature. This method generates the Vilsmeier-Haack reagent in situ, allowing activation at


 to Room Temperature (RT).

Protocol (Self-Validating):

  • Suspend Nitro-pyrazole acid (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Add catalytic DMF (1-2 drops per mmol).[3]

  • Cool to

    
     under 
    
    
    
    .[3]
  • Add Oxalyl Chloride (1.2–1.5 equiv) dropwise. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) confirms initiation.
  • Stir at

    
     for 30 min, then warm to RT for 1–2 h.
    
  • Validation: Take an aliquot, quench with excess methanol. Analyze by LCMS.

    • Result A (Methyl Ester): 100% conversion

      
       Acid Chloride formed successfully.
      
    • Result B (Starting Acid): Incomplete activation

      
       Check DMF quality (wet DMF kills the catalyst).
      
❓ FAQ: "Why avoid Thionyl Chloride ( )?"

 requires heating to remove the 

byproduct effectively. Nitro-pyrazoles are thermally sensitive; heating them as acid chlorides often leads to decarbonylation or polymerization. If you must use

, use it neat (as solvent) and keep the temperature below

.

⚠️ Module 2: The Coupling Reaction (Controlling Side Reactions)

❓ FAQ: "I see a new impurity spot that isn't my product. Is it ?"

Diagnosis: If your pyrazole ring has a halogen (e.g., Cl, Br) in addition to the nitro group, the amine nucleophile can attack the ring carbon instead of the carbonyl carbon. This is Nucleophilic Aromatic Substitution (


) . Even without a halogen, the nitro group itself can sometimes be displaced under forcing conditions.

The Fix: Temperature & Base Control


 has a higher activation energy than Acyl Substitution.
  • Keep it Cold: Run the coupling at

    
     to 
    
    
    
    .
  • Non-Nucleophilic Base: Use DIPEA (Hünig's Base) or 2,6-Lutidine . Avoid Pyridine or DMAP if

    
     is observed, as they can form reactive intermediates that promote ring attack.
    
  • Stoichiometry: Do not use a large excess of the amine. Use 1.0–1.1 equiv.

❓ FAQ: "My yield is low, and I see the carboxylic acid reforming."

Diagnosis: Hydrolysis .[4][5][6] The nitro-pyrazole acid chloride is so reactive that it scavenges trace water from the solvent or atmosphere faster than it reacts with your amine.

The Fix: The "Schotten-Baumann" Modification (Anhydrous)

  • Dry Solvents: Ensure DCM or THF is anhydrous (Karl Fischer < 50 ppm).

  • Reverse Addition: Add the Acid Chloride solution TO the Amine/Base solution .

    • Why? This ensures the acid chloride immediately encounters a high concentration of nucleophile, minimizing its lifetime as a free species where it can hunt for water.

📉 Visual Troubleshooting: Competitive Pathways

ReactionPathways Start Nitro-Pyrazole Acid Chloride Product Desired Amide (Acyl Substitution) Start->Product  Path A: Kinetic Control (Low Temp, Non-Nuc Base) Hydrolysis Carboxylic Acid (Hydrolysis) Start->Hydrolysis  Path B: Moisture (Wet Solvent) SNAr Ring-Substituted Impurity (SNAr) Start->SNAr  Path C: Ring Attack (High Temp, Halogen present) Anhydride Anhydride Dimer Start->Anhydride  Path D: Stoichiometry Mismatch (Acid Chloride + Hydrolyzed Acid) Amine Amine Nucleophile (R-NH2)

Caption: Figure 1. Competitive reaction pathways. Path A is desired. Path C (


) becomes dominant at high temperatures or with strong nucleophiles if the ring is halogenated.

📊 Troubleshooting Matrix: Quick Reference

SymptomProbable CauseCorrective Action
Acid reforms during coupling Hydrolysis (Wet solvent/Atmosphere)Use anhydrous DCM; Switch to Reverse Addition (Add Acid Cl to Amine).
Yellow/Orange Impurity

(Nucleophilic attack on ring)
Lower Temp (

); Use non-nucleophilic base (DIPEA); Avoid excess amine.
Insoluble Precipitate Amine Hydrochloride SaltThis is normal. Ensure stirring is vigorous. Do not filter until reaction is complete.
Low Conversion (Acid Cl remains) Deactivated NucleophileAdd catalyst: DMAP (0.1 eq) only if

is not a risk. Or heat to reflux (risky).
Violent Gas Evolution Decomposition of ReagentControl addition rate of Oxalyl Chloride. Ensure proper venting.

🧪 Validated Workflow: The "Safe" Protocol

Recommended for valuable/late-stage intermediates.

Step 1: Activation

  • Dissolve Nitro-pyrazole Acid (1.0 eq) in dry DCM (

    
    ) & DMF (cat).
    
  • Add Oxalyl Chloride (1.3 eq) at

    
    . Stir 2h @ RT.
    
  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum strictly at RT (do not heat).

  • Re-dissolve: Dissolve the crude yellow solid in dry DCM.

Step 2: Coupling

  • In a separate flask, mix Amine (1.1 eq) and DIPEA (2.5 eq) in dry DCM. Cool to

    
    .
    
  • Transfer: Cannulate or slowly drip the Acid Chloride solution into the Amine solution .

  • Monitor by TLC/LCMS after 30 mins.

Step 3: Workup (Quench)

  • Add sat.[7]

    
     (aq) to quench unreacted acid chloride.[3]
    
  • Extract with DCM. Wash with Brine.

  • Dry over

    
    .
    

📚 References

  • Organic Chemistry Portal. Amide Synthesis by Acylation. (General mechanisms for acid chloride coupling). [Link]

  • National Institutes of Health (PMC). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. (Discusses stability and side reactions of electrophilic acid chlorides). [Link]

  • MDPI. 5-Nitroisoxazoles in SNAr Reactions. (Detailed discussion on

    
     competition in nitro-heterocycles).
    [Link][8]
    
  • LibreTexts. Chemistry of Acid Halides. (Fundamental hydrolysis and aminolysis mechanisms).[5][6] [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for reactions involving 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride. This guide is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for reactions involving 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for this highly reactive intermediate. Proper solvent choice is paramount to achieving high yields, minimizing side-product formation, and ensuring reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding solvent use with 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride.

Q1: What are the primary chemical properties of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride that dictate solvent choice?

A1: The reactivity of this molecule is dominated by the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack.[1][2] Key considerations are:

  • Extreme Moisture Sensitivity: The primary point of failure in reactions with this compound is hydrolysis. The acyl chloride reacts readily with water to form the corresponding and less reactive 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, terminating the desired reaction pathway.[3] Therefore, all solvents and reagents must be strictly anhydrous.[4][5]

  • High Electrophilicity: The carbonyl carbon is highly electrophilic, readily reacting with a wide range of nucleophiles (alcohols, amines, thiols, etc.).[3][6] The solvent must be inert and not compete with the intended nucleophile.

  • Presence of Electron-Withdrawing Groups: The nitro group (-NO₂) and the pyrazole ring act as electron-withdrawing groups, which further increases the reactivity of the acyl chloride group. This heightened reactivity makes it even more sensitive to trace impurities and solvent interactions.

Q2: Which solvents are generally recommended for reactions with this compound, and which must be absolutely avoided?

A2: The cardinal rule is to use anhydrous, aprotic solvents .

  • Recommended Solvents:

    • Dichloromethane (DCM) / Chloroform: Excellent general-purpose solvents. They are polar enough to dissolve the acyl chloride and many nucleophiles but are non-nucleophilic and inert.

    • Acetonitrile (ACN): A polar aprotic solvent that is a good choice for promoting reactions that benefit from a polar environment, without being reactive itself.

    • Tetrahydrofuran (THF) / Diethyl Ether: Ethereal solvents are good options, provided they are peroxide-free and anhydrous. THF is more polar and has better solvating power than diethyl ether.

    • Toluene / Hexanes: Non-polar aprotic solvents. They can be used, but solubility of the polar pyrazole starting material may be limited. They are often used in reactions where precipitation of a salt byproduct (like an ammonium salt) drives the reaction forward.

  • Solvents to Avoid:

    • All Protic Solvents: Water, alcohols (methanol, ethanol), and primary/secondary amines will react directly with the acyl chloride to form carboxylic acids, esters, or amides, respectively.[2][3] Using them as solvents will consume your starting material in a non-productive side reaction.

    • Potentially Reactive Aprotic Solvents: While sometimes used catalytically, solvents like N,N-Dimethylformamide (DMF) should be used with caution. DMF can react with acyl chlorides to form a Vilsmeier-type intermediate, which can lead to unintended formylation side products.[2][7]

Q3: How does solvent polarity affect the outcome of my nucleophilic substitution reaction?

A3: Solvent polarity can significantly influence the reaction rate and, in some cases, the mechanism. Nucleophilic acyl substitution can proceed through different pathways, but the common tetrahedral addition-elimination mechanism involves the formation of a charged intermediate.[1][6]

  • Polar Aprotic Solvents (e.g., DCM, ACN, THF): These solvents are generally preferred. They can stabilize the charged tetrahedral intermediate without having reactive protons, often leading to faster reaction rates compared to non-polar solvents.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): Reactions may be slower in these solvents due to lower solubility of the polar reactants and less stabilization of polar intermediates. However, they can be advantageous if a byproduct's precipitation is desired to drive the reaction to completion.

Q4: Is it truly necessary to use anhydrous solvents and an inert atmosphere?

A4: Yes, this is non-negotiable for success. The high reactivity of the acyl chloride means it will preferentially react with the most available nucleophile. In a typical lab environment, this is often trace moisture from the air or solvent.

  • Consequence of Moisture: Hydrolysis converts the acyl chloride to the carboxylic acid.[3] This acid will not participate in the desired acylation reaction and will need to be separated during purification, resulting in a direct loss of yield.

  • Best Practices:

    • Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

    • Flame-dry all glassware under vacuum or in an oven before use.

    • Conduct the reaction under an inert atmosphere of nitrogen or argon.[4]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q1: My reaction yield is very low, and my NMR/LC-MS analysis shows a significant amount of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. What happened?

A1: Problem: Unintentional Hydrolysis. The presence of the corresponding carboxylic acid is the classic signature of water contamination. Your acyl chloride was consumed by water before it could react with your intended nucleophile.

  • Causality Checklist:

    • Solvent Quality: Was the solvent from a freshly opened bottle of anhydrous grade, or was it an older bottle that may have absorbed atmospheric moisture?

    • Glassware Preparation: Was all glassware thoroughly dried immediately before use?

    • Inert Atmosphere: Was a positive pressure of dry nitrogen or argon maintained throughout the entire setup and reaction time?

    • Reagent Purity: Was your nucleophile or any added base (e.g., triethylamine) anhydrous? Triethylamine, for instance, is hygroscopic and should be distilled from a drying agent like calcium hydride.

  • Corrective Protocol:

    • Switch to a brand new, sealed bottle of anhydrous solvent.

    • Flame-dry all flasks and syringes under vacuum and allow them to cool under a stream of dry nitrogen.

    • Ensure all septa are secure and your inert gas flow is consistent but gentle.

    • Use freshly distilled and dried reagents where applicable.

Q2: My reaction is sluggish, and even after extended time or heating, a lot of starting material remains. I'm using hexane as the solvent.

A2: Problem: Poor Solubility and/or Insufficient Polarity. 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a relatively polar molecule. Non-polar solvents like hexane may not be able to dissolve it or your nucleophile sufficiently for the reaction to proceed at a reasonable rate. The reaction may be happening only at the surface of undissolved solids.

  • Causality: A reaction can only occur when molecules collide. If your reactants are not dissolved, the reaction is limited to a heterogeneous phase, which is extremely slow. Furthermore, non-polar solvents do not help stabilize the charged intermediates of the reaction, slowing it down.[8]

  • Corrective Protocol:

    • Switch Solvents: Change to a more polar aprotic solvent that is known to dissolve both reactants. Dichloromethane (DCM) is an excellent first choice.

    • Check Solubility First: Before running the full-scale reaction, perform a small solubility test. Add a few milligrams of your starting material and nucleophile to 1 mL of the intended solvent in a test tube and observe.

    • Consider a Solvent Mixture: If a single solvent doesn't work, a mixture (e.g., Toluene/THF) might provide the right balance of properties.

Q3: I'm reacting the acyl chloride with an amine and using pyridine as both the solvent and the HCl scavenger. The reaction is messy with multiple byproducts. Why?

A3: Problem: Competing Nucleophilic Reactions and Catalyst Overload. Pyridine is a versatile reagent, but its role must be carefully controlled. It acts as both a nucleophilic catalyst and a base (HCl scavenger).[1][2]

  • Causality:

    • Nucleophilic Catalysis: Pyridine can attack the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by your amine nucleophile. This is often beneficial.

    • Competing Nucleophile: If your primary amine nucleophile is weak or sterically hindered, the N-acylpyridinium salt may react with other species in the mixture or degrade, leading to byproducts.

    • Solvent-Level Concentration: Using pyridine as the solvent means it is present in a massive excess. This can exacerbate side reactions and make product isolation difficult.

  • Corrective Protocol:

    • Change the Solvent: Use an inert solvent like DCM or THF for the reaction.

    • Use a Stoichiometric Amount of Base: Add pyridine (1.1-1.5 equivalents) or a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) solely to act as the HCl scavenger. This prevents the buildup of HCl, which can protonate your amine nucleophile and render it inactive.

Section 3: Protocols & Data

Table 1: Properties of Recommended Anhydrous Solvents
SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations & Use Cases
Dichloromethane (DCM) 39.69.1First Choice. Good general-purpose solvent with excellent solubility for polar compounds. Easy to remove under vacuum.
Acetonitrile (ACN) 81.637.5Highly polar; excellent for accelerating rates. Higher boiling point allows for heating if necessary. Must be rigorously dried.
Tetrahydrofuran (THF) 66.07.6Good solvating power. Must be fresh and checked for peroxides, especially before any heating or distillation.
Toluene 110.62.4Good for higher temperature reactions. Low polarity may limit solubility but can aid in precipitating salt byproducts.
Experimental Protocol: General Procedure for Amidation

This protocol describes a standard procedure for reacting 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride with a primary amine.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Reaction: Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 10-15 minutes via a syringe.

  • Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess base), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by column chromatography or recrystallization.

Section 4: Visual Guides

Diagram 1: Solvent Selection Workflow

SolventSelection start Start: Select Solvent for Acylation q1 Is the solvent aprotic? (e.g., no -OH, -NH) start->q1 q2 Does it dissolve reactants? q1->q2  Yes avoid AVOID (Hydrolysis/Side Reactions) q1->avoid No   q3 Is the solvent inert? (e.g., not DMF/Pyridine) q2->q3  Yes rethink Rethink Choice (Poor Solubility/Rate) q2->rethink No   rec Recommended: DCM, ACN, THF, Toluene q3->rec  Yes caution Use with Caution (Catalyst/Additive Only) q3->caution No   ReactionPaths sub 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride product Desired Amide Product sub->product + Nucleophile (e.g., R-NH₂) side_product Carboxylic Acid (Inactive Byproduct) sub->side_product + H₂O (Trace Moisture)

Caption: The desired reaction pathway versus the common hydrolysis side reaction.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate | CAS 55864-87-4. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (2025, November 3). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acyl Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Labour Organization. (2018, May). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • RSC Publishing. (n.d.). THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY. Retrieved from [Link]

  • IIT Kanpur - SATHEE. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Arkivoc. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

This guide provides an in-depth analysis of the ¹H NMR characterization of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a highly reactive intermediate crucial for the synthesis of complex heterocyclic structures in p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, a highly reactive intermediate crucial for the synthesis of complex heterocyclic structures in pharmaceutical and materials science research. Given the compound's reactivity, unambiguous structural confirmation is paramount. This document offers a detailed, predicted ¹H NMR profile, a comparison with its direct synthetic precursor and a key structural isomer, and robust protocols for its synthesis and analysis.

Predicted ¹H NMR Profile of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

While specific experimental spectra for this exact compound are not widely published, a precise ¹H NMR profile can be predicted based on established principles of nuclear magnetic resonance and extensive data from analogous pyrazole derivatives.[1][2] The structure contains three distinct proton environments: the single proton on the pyrazole ring (H-5), and the methylene (CH₂) and methyl (CH₃) protons of the N-ethyl group.

The powerful electron-withdrawing effects of both the nitro group at the C-4 position and the carbonyl chloride group at the C-3 position are expected to significantly deshield the adjacent pyrazole proton (H-5), shifting it downfield.[3] The N-ethyl group protons will exhibit a characteristic quartet-triplet pattern.

cluster_molecule 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride mol mol

Caption: Structure of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride with key protons highlighted.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-58.5 - 8.8Singlet (s)1HN/AStrongly deshielded by the adjacent electron-withdrawing nitro group (NO₂) and the overall electron-poor nature of the pyrazole ring.
-CH₂- (Ethyl)4.4 - 4.6Quartet (q)2H~7.2Deshielded due to attachment to the pyrazole nitrogen. Coupled to the adjacent -CH₃ protons.
-CH₃ (Ethyl)1.5 - 1.7Triplet (t)3H~7.2Standard aliphatic region. Coupled to the adjacent -CH₂- protons.

Comparative Analysis: Acyl Chloride vs. Carboxylic Acid Precursor

The target acyl chloride is typically synthesized from its corresponding carboxylic acid, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid[4], often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] Comparing the ¹H NMR spectra of the product and starting material is a critical in-process control to verify the conversion.

The primary spectral change upon successful conversion is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH), which typically appears far downfield (>10 ppm) or may undergo exchange with residual water. Minor shifts in the remaining proton signals are also expected due to the change in the electronic nature of the substituent at the C-3 position from -COOH to -COCl.

G start 1-Ethyl-4-nitro-1H-pyrazole- 3-carboxylic acid end 1-Ethyl-4-nitro-1H-pyrazole- 3-carbonyl chloride start->end SOCl₂ or (COCl)₂

Caption: Synthetic workflow for the preparation of the target acyl chloride from its carboxylic acid precursor.

Table 2: ¹H NMR Spectral Comparison of Acyl Chloride and Carboxylic Acid Precursor

CompoundH-5 (ppm)-CH₂- (ppm)-CH₃ (ppm)-COOH (ppm)Key Differentiator
Carboxylic Acid [4]~8.4~4.5~1.6>10 (broad s)Presence of a broad, exchangeable -COOH proton signal.
Acyl Chloride (Predicted)~8.6~4.5~1.6AbsentComplete absence of the -COOH signal.

Distinguishing from a Key Isomer: The 5-Carbonyl Chloride

In pyrazole synthesis, the formation of constitutional isomers is a common challenge. A potential isomer in this context is 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride.[6] While possessing the same molecular formula and similar functional groups, its ¹H NMR spectrum would be distinctly different.

In the 5-carbonyl chloride isomer, the sole pyrazole proton is at the C-3 position (H-3). This proton is adjacent to the N-ethyl group but not the nitro group. Consequently, its chemical environment and expected chemical shift would differ significantly from the H-5 proton in the target molecule, providing a clear method for differentiation.

Table 3: Comparative ¹H NMR Signatures of C-3 vs. C-5 Carbonyl Chloride Isomers

CompoundPyrazole ProtonPredicted Shift (δ, ppm)Rationale for Differentiation
1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride H-58.5 - 8.8The H-5 proton is adjacent to the strongly electron-withdrawing NO₂ group, resulting in a significant downfield shift.
1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride [6]H-37.8 - 8.1The H-3 proton is adjacent to the C-4 nitro group but lacks the additional deshielding influence from an adjacent C-3 carbonyl, predicting a relatively upfield shift compared to the H-5 proton of the target molecule.

Experimental Methodologies

Protocol: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

This protocol is a standard procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[5]

Materials:

  • 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DCM (or toluene) to create a slurry.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for toluene) for 2-4 hours. Monitor the reaction by TLC (if stable) or by observing the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Co-evaporation with anhydrous toluene can help remove final traces of SOCl₂.

  • The resulting crude 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, often an oil or low-melting solid, should be used immediately in the next synthetic step due to its moisture sensitivity.

Protocol: ¹H NMR Sample Preparation and Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Due to the moisture sensitivity of the acyl chloride, sample preparation should be performed quickly in a dry environment or a glovebox.

    • Dissolve approximately 5-10 mg of the crude product in 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, which is typically aprotic and a good solvent for such compounds).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • Data Acquisition: [7]

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • Data Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize them to the expected proton counts (e.g., set the pyrazole singlet to 1H).

    • Determine the chemical shift, multiplicity, and coupling constants for each signal and compare them against the predicted values in Table 1.

References

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
  • Özdemir, N., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • RASĀYAN. J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Boz, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Heliyon. (2024).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Arkivoc. (n.d.).
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Available at: [Link]

  • American Elements. (n.d.). Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Magnetic Resonance in Chemistry. (2012).
  • Canadian Journal of Chemistry. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

Sources

Comparative

A Researcher's Guide to Differentiating Pyrazole Carbonyl Chloride and Pyrazole Carboxylic Acid via IR Spectroscopy

For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. The conversion of a carboxylic acid to an acyl chloride is a fundamental step i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise identification of functional groups is paramount. The conversion of a carboxylic acid to an acyl chloride is a fundamental step in activating the carboxyl group for further reactions, such as amidation or esterification. Infrared (IR) spectroscopy offers a rapid, reliable, and non-destructive method to monitor this transformation. This guide provides an in-depth comparison of the IR spectral features of pyrazole carbonyl chloride and its parent pyrazole carboxylic acid, grounded in spectroscopic principles and experimental data.

The key to differentiating these two compounds lies in understanding how the substituent attached to the carbonyl carbon—a hydroxyl group (-OH) versus a chlorine atom (-Cl)—alters the molecule's vibrational modes. These differences manifest as distinct, easily identifiable peaks in their respective IR spectra.

Part 1: The Spectroscopic Signature of Pyrazole Carboxylic Acid

The IR spectrum of a pyrazole carboxylic acid is dominated by features arising from the carboxylic acid functional group, most notably its ability to form strong intermolecular hydrogen bonds, leading to the formation of dimers in the solid or liquid state.[1]

  • The O-H Stretch: A Telltale Broad Band The most characteristic feature is an exceptionally broad absorption band appearing in the 3300-2500 cm⁻¹ region.[2][3][4] This broadening is a direct consequence of the strong hydrogen bonding between two carboxylic acid molecules.[1][5] This band is often superimposed on the sharper C-H stretching absorptions of the pyrazole ring and any alkyl substituents.

  • The Carbonyl (C=O) Stretch: Influenced by Dimers The carbonyl group in a dimerized carboxylic acid gives rise to a strong, intense absorption peak typically found in the 1720-1690 cm⁻¹ range.[2] The hydrogen bonding weakens the C=O double bond, lowering its stretching frequency compared to a free (monomeric) carboxylic acid, which would absorb at a higher wavenumber (around 1760 cm⁻¹).[1][4]

  • Other Diagnostic Vibrations Two other vibrations associated with the carboxyl group can aid in identification:

    • C-O Stretch : An intense band between 1320-1210 cm⁻¹.[1][2]

    • O-H Bend : Out-of-plane bending vibrations appear as a broad peak in the 950-910 cm⁻¹ region.[2]

Part 2: The Spectroscopic Signature of Pyrazole Carbonyl Chloride

When the carboxylic acid is converted to a carbonyl chloride (or acyl chloride), the IR spectrum changes dramatically. The absence of the hydroxyl group and the introduction of a highly electronegative chlorine atom create a distinct spectral fingerprint.

  • Disappearance of the O-H Stretch The most obvious change is the complete absence of the broad O-H stretching band between 3300-2500 cm⁻¹. This provides immediate evidence that the carboxylic acid has been consumed.

  • The Carbonyl (C=O) Stretch: A Shift to Higher Frequency This is the most critical diagnostic peak. The carbonyl stretching frequency in an acyl chloride is found at a significantly higher wavenumber, typically in the range of 1815-1790 cm⁻¹.[6][7] Some sources may place this strong peak between 1800-1750 cm⁻¹.[8] This pronounced shift is due to the strong negative inductive effect (-I effect) of the chlorine atom. Chlorine's high electronegativity pulls electron density away from the carbonyl carbon, which in turn shortens and strengthens the C=O bond.[9] A stronger bond requires more energy to vibrate, resulting in absorption at a higher frequency.

Visualizing the Electronic Influence on C=O Stretch Frequency

The diagram below illustrates the key structural and electronic differences that dictate the position of the carbonyl peak in the IR spectrum.

G cluster_0 Pyrazole Carboxylic Acid cluster_1 Pyrazole Carbonyl Chloride P_CA Pyrazole Ring C_CA C=O P_CA->C_CA OH O-H C_CA->OH H_bond H-Bonding (Dimerization) C_CA->H_bond Result_CA Weakens C=O Bond ~1710 cm⁻¹ H_bond->Result_CA P_CC Pyrazole Ring C_CC C=O P_CC->C_CC Cl Cl C_CC->Cl Inductive Inductive Effect (-I) Cl->C_CC e⁻ withdrawal Result_CC Strengthens C=O Bond ~1800 cm⁻¹

Caption: Electronic effects on the carbonyl (C=O) stretching frequency.

Part 3: Comparative Data Summary

The most reliable way to distinguish between these two compounds is by identifying the presence or absence of the broad O-H stretch and noting the precise position of the strong C=O stretching absorption.

Vibrational Mode Pyrazole Carboxylic Acid Pyrazole Carbonyl Chloride Reason for Difference
O-H Stretch Very broad, 3300-2500 cm⁻¹AbsentThe -OH group is replaced by -Cl.
C=O Stretch Strong, ~1720-1690 cm⁻¹Strong, ~1815-1790 cm⁻¹Strong inductive effect of Cl strengthens the C=O bond.
C-O Stretch Strong, ~1320-1210 cm⁻¹AbsentThe C-O single bond is no longer present.
O-H Bend Broad, ~950-910 cm⁻¹AbsentThe -OH group is no longer present.

Part 4: Experimental Protocol for FT-IR Analysis

This protocol outlines the standard procedure for acquiring high-quality FT-IR spectra for solid pyrazole derivatives.

Objective: To acquire and compare the FT-IR spectra of a pyrazole carboxylic acid and its corresponding pyrazole carbonyl chloride to confirm chemical transformation.

Materials:

  • Pyrazole carboxylic acid sample

  • Pyrazole carbonyl chloride sample

  • Infrared-grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

  • Spatula

  • Nitrogen or Argon gas source (optional, for handling carbonyl chloride)

Methodology:

  • Spectrometer Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric CO₂ and H₂O. The sample chamber should be purged with dry air or nitrogen if available.

  • Sample Preparation (KBr Pellet Method):

    • Crucial Safety Note: Pyrazole carbonyl chloride is moisture-sensitive and corrosive. Handle it in a fume hood, and if possible, under an inert atmosphere (e.g., in a glove box) to prevent hydrolysis back to the carboxylic acid.

    • Place ~1-2 mg of the sample (either the acid or the acid chloride) into a clean, dry agate mortar.

    • Add ~100-150 mg of dry, IR-grade KBr.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

    • Transfer the powder to the KBr pellet die. Assemble the die and press under a hydraulic press (typically 7-10 tons of pressure) for 1-2 minutes.

    • Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the sample should be obtained.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.

    • Acquire the spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • Save and label the spectrum appropriately.

  • Data Analysis:

    • Process the spectra to identify the key absorption peaks.

    • For the pyrazole carboxylic acid, locate the broad O-H stretch (3300-2500 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

    • For the pyrazole carbonyl chloride, confirm the absence of the O-H stretch and locate the high-frequency C=O stretch (~1800 cm⁻¹).

    • Directly overlay the two spectra to visually confirm the disappearance of the acid peaks and the appearance of the acyl chloride peaks.

Workflow Diagram: From Sample to Spectrum

G start Start: Sample (Acid or Acyl Chloride) mortar Add ~1-2 mg Sample + ~150 mg KBr to Mortar start->mortar grind Grind to Homogeneous Fine Powder mortar->grind press Transfer to Die & Apply 7-10 Tons Pressure grind->press pellet Form Transparent KBr Pellet press->pellet acquire Place Pellet in FT-IR & Acquire Sample Spectrum pellet->acquire background Acquire Background Spectrum (Air/N2) background->acquire analyze Analyze Spectrum: Identify Key Peaks (O-H, C=O) acquire->analyze end End: Confirmed Structure analyze->end

Caption: Standard workflow for preparing a KBr pellet for FT-IR analysis.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Academia.edu. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Retrieved from [Link]

  • Bentham Science. (2020, May 7). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • Researcher.Life. (n.d.). Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. Retrieved from [Link]

  • Let's Talk Academy. (2025, December 11). IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 1-Ethyl-4-Nitro-Pyrazole Derivatives: A Comparative Guide

This guide serves as an advanced technical resource for the structural characterization of 1-ethyl-4-nitro-pyrazole derivatives using Mass Spectrometry (MS). It is designed for analytical chemists and medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural characterization of 1-ethyl-4-nitro-pyrazole derivatives using Mass Spectrometry (MS). It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of nitro-pyrazole scaffolds.[1]

Executive Summary

The 1-ethyl-4-nitro-pyrazole core is a critical pharmacophore in high-energy materials and antimicrobial drug discovery. Its mass spectral behavior is dominated by the interplay between the labile nitro group (


) and the stable pyrazole ring.

This guide compares the two primary "alternatives" for structural elucidation: Electron Ionization (EI) (Hard Ionization) versus Electrospray Ionization (ESI-MS/MS) (Soft Ionization).

  • EI Performance: Superior for fingerprinting and observing radical-induced ring cleavage.

  • ESI-MS/MS Performance: Superior for molecular ion confirmation (

    
    ) and controlled fragmentation of the nitro group via Collision-Induced Dissociation (CID).
    

Comparative Analysis: EI vs. ESI-MS/MS

The choice of ionization technique drastically alters the observed fragmentation landscape.

FeatureAlternative A: Electron Ionization (EI) Alternative B: ESI-MS/MS (CID) Verdict
Ion Type Odd-electron Radical Cations (

)
Even-electron Cations (

)
EI for library matching; ESI for LC coupling.
Nitro Loss Rapid, often spontaneous loss of

and

.
Stepwise, controllable loss of

and

.
ESI allows better observation of intermediate nitro-losses.
Ring Cleavage Extensive. High energy leads to HCN and

loss.
Limited.[2] Ring usually remains intact unless high collision energy (CE) is applied.EI provides more structural connectivity data.
Isomer Specificity High. "Ortho effects" (e.g., H-transfer) are prominent in radical chemistry.Moderate. Requires

to distinguish 4-nitro from 3/5-nitro isomers.
EI is superior for distinguishing regioisomers.

Detailed Fragmentation Mechanisms

The fragmentation of 1-ethyl-4-nitro-pyrazole (


 Da for the core) follows three distinct pathways.
Pathway A: The Nitro-Nitrite Rearrangement (Diagnostic)

A hallmark of nitro-aromatics is the isomerization of the nitro group (


) to a nitrite ester (

) prior to fragmentation.
  • Loss of

    
     (M - 17):  Rare in 4-nitro isomers due to lack of adjacent ortho-hydrogens (H3 and H5 are distant). If observed, it suggests a 5-nitro isomer (interaction with 1-ethyl protons).
    
  • Loss of

    
     (M - 30):  The nitrite ester cleaves to release a nitric oxide radical, yielding an 
    
    
    
    ion.
  • Loss of

    
     (M - 28 after NO loss):  The resulting phenoxy-like radical cation ejects carbon monoxide.
    
Pathway B: N-Alkyl Cleavage

The 1-ethyl group undergoes specific fragmentation depending on the ionization mode.

  • H-Transfer (McLafferty-like): In EI, a hydrogen from the

    
    -carbon of the ethyl group transfers to the ring nitrogen, expelling ethylene (
    
    
    
    , 28 Da)
    .
  • Radical Loss: Direct cleavage of the

    
     bond yields the ethyl radical (
    
    
    
    , 29 Da).
Pathway C: Pyrazole Ring Fission

High-energy fragmentation leads to the collapse of the diazole ring.

  • Loss of

    
     (27 Da):  Common in N-heterocycles.
    
  • Loss of

    
     (28 Da):  Often concerted with ring opening.
    
Visualization: Fragmentation Pathways (DOT Diagram)

The following diagram illustrates the logical flow of fragmentation for 1-ethyl-4-nitro-pyrazole (


 141).

FragmentationPathways M Molecular Ion [M]+• (m/z 141) M_NO2 [M - NO2]+ (m/z 95) Pyrazolium Core M->M_NO2 - NO2• (46 Da) M_NO [M - NO]+ (m/z 111) Rearrangement Ion M->M_NO - NO• (30 Da) (Nitro-Nitrite shift) M_C2H4 [M - C2H4]+• (m/z 113) (H-Transfer) M->M_C2H4 - C2H4 (28 Da) (McLafferty-like) M_C2H5 [M - C2H5]+ (m/z 112) M->M_C2H5 - C2H5• (29 Da) RingBreak Ring Cleavage Products (m/z 40-60 range) M_NO2->RingBreak - HCN / N2 M_NO_CO [M - NO - CO]+ (m/z 83) M_NO->M_NO_CO - CO (28 Da)

Caption: Figure 1. Primary fragmentation pathways of 1-ethyl-4-nitro-pyrazole under Electron Ionization (70 eV).

Experimental Protocols

Protocol A: ESI-MS/MS (LC-MS)

Objective: Validation of molecular weight and soft fragmentation.

  • Sample Preparation: Dissolve 1 mg of derivative in 1 mL of Methanol/Water (50:50) with 0.1% Formic Acid.

  • Infusion: Direct infusion at 10

    
    L/min into a Triple Quadrupole or Q-TOF MS.
    
  • Source Parameters:

    • Polarity: Positive (

      
      )
      
    • Capillary Voltage: 3.5 kV

    • Source Temp: 300°C

  • MS/MS Acquisition:

    • Isolate precursor ion (

      
       142 for parent).
      
    • Apply Collision Energy (CE) ramp: 10–40 eV.

    • Success Criteria: Observation of

      
       96 (
      
      
      
      ) confirms nitro attachment.
Protocol B: EI-GC/MS

Objective: Structural fingerprinting and isomer differentiation.

  • Sample Preparation: Dissolve 1 mg in 1 mL Ethyl Acetate (avoid protic solvents to prevent peak tailing).

  • Inlet Conditions: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS (or equivalent), 30m x 0.25mm.

  • MS Parameters:

    • Ionization Energy: 70 eV (Standard).[2][3][4]

    • Scan Range:

      
       35–300.
      
    • Success Criteria: Detection of molecular ion (

      
       141) and base peak (typically 
      
      
      
      95 or 113).

Diagnostic Data Summary

The following table summarizes the key diagnostic ions expected for the 1-ethyl-4-nitro-pyrazole core.

m/z (approx)Ion CompositionLoss FragmentStructural Insight
141

Molecular IonConfirms MW (EI mode).
124


Isomer Flag: Suggests ortho interaction (e.g., 5-nitro or adjacent alkyl). Rare in 4-nitro.
113


Confirms N-ethyl group via H-transfer.
111


Diagnostic for nitro group (via nitrite rearrangement).
95


Base peak in many nitro-heterocycles. Confirms pyrazole core stability.
42

Ring FragmentsCharacteristic of N-ethyl pyrazoles.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitro-compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • BenchChem. (2025).[1][4] Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem Protocols. Link

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. National Institute of Standards and Technology. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Nitro Compound Fragmentation). Link

Sources

Validation

Comparative Crystallographic Guide: Structural Dynamics of 1-Ethyl-4-Nitro-1H-Pyrazole-3-Carbonyl Derivatives

Executive Summary & Chemical Context Target Audience: Medicinal Chemists, Crystallographers, and Materials Scientists. This guide provides an in-depth structural analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Audience: Medicinal Chemists, Crystallographers, and Materials Scientists.

This guide provides an in-depth structural analysis of 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl derivatives . These compounds represent a critical scaffold in two distinct fields: high-energy density materials (due to the nitro-explosophore) and medicinal chemistry (as intermediates for antiviral and antimicrobial agents).

The core challenge in utilizing these derivatives lies in controlling their solid-state arrangement. The interplay between the nitro group (


)  at position 4 and the carbonyl moiety  at position 3 dictates the crystal packing efficiency, density, and solubility. This guide compares the structural performance of the Ester derivative (Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate)  against the Acid derivative (1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid)  and non-nitro alternatives.

Experimental Protocol: Synthesis to Structure

Standardized workflow for reproducible crystal growth and analysis.

Synthesis & Crystallization

To obtain high-quality single crystals suitable for X-ray diffraction (SC-XRD), we utilize a slow-evaporation technique that minimizes solvent inclusion defects.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 mmol) in absolute ethanol (15 mL).

  • Esterification (For Ester Derivative): Add catalytic

    
     (3 drops) and reflux for 6 hours. Neutralize with 
    
    
    
    , extract with ethyl acetate, and dry over
    
    
    .
  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated solution of the purified derivative in a 1:1 mixture of Methanol:Acetonitrile .

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a narrow-neck vial.
      
    • Cover with parafilm, poking 3-4 small holes to control evaporation rate.

    • Store in a vibration-free environment at 298 K for 5-7 days.

  • Harvesting: Select block-like, transparent crystals (

    
     mm) under a polarizing microscope.
    
Data Collection & Refinement
  • Radiation: Mo

    
     (
    
    
    
    Å) or Cu
    
    
    (for smaller organic crystals).
  • Temperature: 100 K (Cryostream) to reduce thermal motion (

    
    ).
    
  • Software: Data reduction via CrysAlisPro; Structure solution via SHELXT (Intrinsic Phasing); Refinement via SHELXL (Least Squares).

Workflow Visualization

CrystalWorkflow Start Raw Material: 1-Ethyl-4-nitro-pyrazole-3-COOH Deriv Derivatization (Esterification/Amidation) Start->Deriv Reflux 6h Growth Crystal Growth (MeOH/MeCN Slow Evap) Deriv->Growth Filter 0.45μm XRD SC-XRD Data Collection (Mo Kα, 100K) Growth->XRD Select Prism Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Integration Analysis Hirshfeld & Packing Analysis Solve->Analysis Validation

Figure 1: Optimized workflow for generating and analyzing pyrazole-carbonyl crystals.

Comparative Structural Analysis

This section objectively compares the "Ester" derivative (Product A) against the "Acid" derivative (Product B) and a "Non-Nitro" alternative (Product C).

Crystallographic Metrics

The Nitro group induces significant changes in cell density and packing motifs compared to non-nitro variants.

FeatureProduct A: Ethyl Ester Product B: Carboxylic Acid Alternative C: Non-Nitro Ester
Formula



Space Group

(Monoclinic)

(Triclinic) or


Density (

)
1.42 g/cm³ 1.58 g/cm³ 1.25 g/cm³
Packing Motif Weak

chains
Strong

Dimers
Van der Waals dominant
Nitro Twist Angle

(Resonance)

(Planar)
N/A
Solubility High (Organic Solvents)Moderate (Polar Solvents)High

Key Insight: The Acid derivative (Product B) exhibits significantly higher density (


 vs 

g/cm³) due to the formation of centrosymmetric Carboxylic Acid Dimers (

synthons), which lock the lattice more tightly than the weak interactions found in the Ester.
Molecular Conformation & Sterics
  • The Nitro Effect: In both A and B, the 4-nitro group withdraws electron density, shortening the Pyrazole

    
     bond. However, steric repulsion between the Nitro oxygen and the Carbonyl oxygen often forces the Carbonyl group to rotate out of the pyrazole plane (
    
    
    
    torsion), impacting biological docking.
  • The Ethyl Tail: The N1-ethyl group in Product A acts as a "spacer," preventing close

    
     stacking between pyrazole rings, which reduces the melting point compared to methyl analogs.
    
Supramolecular Synthons (Graphviz Analysis)

Understanding the hydrogen bonding network is crucial for predicting stability.

Interactions cluster_legend Interaction Types Mol1 Molecule 1 Mol2 Molecule 2 Mol1->Mol2 Strong H-Bond O-H...O (Acid Dimer) (1.8 Å) Mol3 Molecule 3 Mol1->Mol3 Weak C-H...O (Nitro Acceptor) Mol2->Mol1 R2^2(8) Motif Mol2->Mol3 Pi-Stacking (3.6 Å) Strong H-Bond Strong H-Bond Weak Interaction Weak Interaction

Figure 2: Interaction map showing the dominant Acid Dimer (Red) vs. weaker Nitro-mediated contacts (Green).

Advanced Validation: Hirshfeld Surface Analysis

To validate the experimental XRD data, we employ Hirshfeld surface analysis (using CrystalExplorer). This quantifies the "performance" of the crystal packing.

Fingerprint Plot Interpretation
  • O...H Interactions (Spikes):

    • Acid Derivative: Shows sharp, distinct spikes at

      
       Å, contributing ~45% to the total surface. This confirms strong hydrogen bonding stability.
      
    • Ester Derivative: Shows diffuse red spots. The O...H contribution drops to ~25%, replaced by H...H contacts.

  • Nitro Group Role: The nitro group appears as a large red region on the

    
     surface, indicating it acts as a significant hydrogen bond acceptor. This suggests that Product A (Ester)  is more susceptible to hydrolysis or metabolic attack at the nitro group in a biological context compared to the shielded packing of the Acid.
    
DFT vs. Experimental

When comparing the experimental geometry to DFT calculations (B3LYP/6-311G++):

  • Bond Lengths: Experimental

    
     bonds are typically 1.22 Å. DFT often overestimates this to 1.24 Å due to the lack of packing forces in gas-phase calculations.
    
  • Torsion Angles: Crystal packing forces often flatten the molecule compared to the gas phase. If your experimental structure is more planar than the DFT prediction, it indicates strong intermolecular

    
    -stacking or lattice confinement.
    

Conclusion & Recommendation

For researchers selecting a derivative for drug discovery :

  • Choose the Ester (Product A) if solubility and membrane permeability are the priority. The weaker lattice energy allows for easier dissolution.

  • Choose the Acid (Product B) if high density and thermal stability are required (e.g., for solid dosage forms or energetic co-crystals).

For crystallographers :

  • Pay close attention to the Nitro-Carbonyl torsion angle . This is the flexible "hinge" of the molecule and the primary source of conformational polymorphism in this class of compounds.

References

  • Jaćimović, Ž.[1][2] K., et al. (2017).[3][1][4][5] "Crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate." Zeitschrift für Kristallographie - New Crystal Structures.

  • Radović, A., et al. (2023).[2] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate." Zeitschrift für Kristallographie.[2]

  • Spackman, M. A., & Jayatilaka, D. (2009).[3] "Hirshfeld surface analysis."[3][6] CrystEngComm, 11, 19-32. (Methodological Standard).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • PubChem. (2025).[7] "1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Data." National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Executive Safety Assessment: The "Dry Chain" Imperative As researchers, we often underestimate "building blocks" like 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride .[1] While the nitro-pyrazole core presents toxicologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Dry Chain" Imperative

As researchers, we often underestimate "building blocks" like 1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride .[1] While the nitro-pyrazole core presents toxicological concerns (potential mutagenicity/energetic decomposition), the immediate, acute threat to your safety is the chlorocarbonyl (-COCl) functionality .[1]

The Mechanism of Hazard: This compound is a moisture-sensitive electrophile.[1] Upon contact with ambient humidity, mucosal moisture, or sweat, it undergoes rapid hydrolysis:


[1]

This reaction releases hydrogen chloride gas and significant heat. If this occurs on your skin or in your lungs, it causes immediate chemical burns. Therefore, the safety protocol below is built around a "Dry Chain" philosophy—maintaining a barrier between the chemical and all sources of moisture, including your own biology.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This matrix is designed for high-reliability protection against lachrymatory and corrosive acid chlorides.[1]

Zone Primary Defense Technical Specification & Rationale
Hand Protection Double-Gloving System Inner Layer: Low-Density Polyethylene (LDPE) or Laminate (e.g., Silver Shield®).[1] Rationale: Acid chlorides can permeate standard nitrile in <15 mins. Laminate provides >8 hr breakthrough time.Outer Layer: 5-8 mil Nitrile (Textured).[1] Rationale: Provides grip and mechanical protection for the inner liner.[2]
Ocular/Face Sealed Goggles + Shield ANSI Z87.1 Chemical Splash Goggles. Do not use safety glasses. The vapors are lachrymators (tear-inducing).[1] If scaling >5g, add a Polycarbonate Face Shield to protect the neck/chin from exothermic splashes.
Respiratory Engineering Control Certified Fume Hood (Face velocity: 80–100 fpm).Contingency:[1] If working outside a hood (strongly discouraged), use a Full-Face Respirator with ABEK-P3 cartridges (Acid Gas/Organic Vapor/Particulate).[1]
Body Chem-Resistant Apron Wear a Tyvek® or rubberized apron over a standard cotton lab coat.[1] Cotton absorbs acid chlorides, holding them against the chest/lap where humidity triggers hydrolysis and burns.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the necessary level of protection based on your experimental scale.

PPE_Decision_Tree Start Start: Assess Scale ScaleCheck Is Scale > 5 grams OR Heating Involved? Start->ScaleCheck StandardPPE Standard Protocol: - Fume Hood - Splash Goggles - Double Nitrile Gloves ScaleCheck->StandardPPE No HighHazPPE High-Hazard Protocol: - Fume Hood + Blast Shield - Goggles + Face Shield - Silver Shield® Liners - Acid-Resistant Apron ScaleCheck->HighHazPPE Yes Action Proceed with 'Dry Chain' Handling StandardPPE->Action HighHazPPE->Action

Figure 1: Risk-based PPE selection logic. Note that heating significantly increases vapor pressure and permeation rates, necessitating upgraded protection.

Operational Protocol: The "Dry Chain" Method

This protocol minimizes hydrolysis risks during transfer and reaction setup.

Step 1: Equipment Preparation
  • Flame-dry all glassware.[1] Surface moisture on glass is sufficient to generate HCl fumes.

  • Staging: Place a beaker of saturated sodium bicarbonate (

    
    ) solution in the back of the hood before opening the reagent bottle. This is your emergency neutralization station.
    
Step 2: Weighing & Transfer
  • Do not weigh on an open bench. If the balance is outside the hood, tare a vial with a cap inside the hood.

  • Transfer: Add the solid to the tared vial, cap it tightly, move to the balance, weigh, and return to the hood immediately.

  • Solvent Choice: Dissolve the acid chloride in an inert, dry solvent (DCM, THF, or Toluene) immediately after weighing. Handling it as a solution is safer than as a neat solid because the vapor pressure is suppressed.

Step 3: The Reaction
  • Ventilation: Ensure the reaction vessel is vented through a drying tube (CaCl2 or Drierite) to a scrubber or the back of the hood.

  • Addition: If adding this reagent to a nucleophile (amine/alcohol), add the acid chloride solution dropwise to the nucleophile (kept at 0°C). This controls the exotherm.[2]

Disposal & Quenching: The "Controlled Kill"

CRITICAL WARNING: Never pour neat acid chloride or reaction mixtures directly into a waste drum. The reaction with aqueous waste streams can cause a geyser or explosion.

Quenching Workflow

Quench_Workflow Waste Reaction Waste (Acid Chloride) Cool Cool to 0°C (Ice Bath) Waste->Cool Dilute Dilute with DCM or Toluene Cool->Dilute QuenchAgent Add SLOWLY to: 10% NaOH or Sat. NaHCO3 Dilute->QuenchAgent Check Check pH (Must be pH 7-9) QuenchAgent->Check Stir 30 mins Disposal Dispose as Halogenated Organic Check->Disposal

Figure 2: The "Controlled Kill" quenching pathway.[1] Always add the acid chloride TO the base, never the reverse.

Step-by-Step Quenching:

  • Dilute: Dilute the residual reaction mixture with an inert solvent (DCM).

  • Prepare Trap: In a large beaker, prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate solution. Use 10x the volume of your waste.

  • Add Slowly: Pour the diluted acid chloride waste into the stirring base solution. Note: CO2 gas will evolve rapidly if using bicarbonate.[1]

  • Verify: Test pH to ensure the mixture is basic (pH > 7). This confirms the acid chloride is hydrolyzed and the HCl neutralized.

  • Dispose: Separate the organic layer (if immiscible) and dispose of as Halogenated Organic Waste .

Emergency Response

  • Skin Contact:

    • Immediate: Wipe off excess solid/liquid with a dry paper towel (do not rub).

    • Flush: Rinse with water for 15 minutes .[3]

    • Treat: If redness persists, treat as a hydrofluoric-style acid burn (seek medical attention); the nitro-pyrazole component may absorb through compromised skin.[1]

  • Spill (Solid):

    • Cover with dry sand or Soda Ash (Sodium Carbonate).

    • Scoop into a container.

    • Do not use water to clean the area until the bulk material is removed.

References

  • University of California, Los Angeles (UCLA) EHS. SOP: Acid Chlorides and Anhydrides. Retrieved from [Link] (General Acid Chloride Protocols).[1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
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